4-[2-(Dimethylamino)ethoxy]benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKAZFQZOQTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164886 | |
| Record name | p-(2-(Dimethylamino)ethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15182-92-0 | |
| Record name | 4-[2-(Dimethylamino)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(2-(Dimethylamino)ethoxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015182920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(2-(Dimethylamino)ethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[2-(dimethylamino)ethoxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-[2-(Dimethylamino)ethoxy]benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 4-[2-(Dimethylamino)ethoxy]benzaldehyde, a key organic intermediate with significant applications in pharmaceutical research and development. We will delve into its fundamental molecular and physicochemical properties, provide a detailed, field-tested synthesis protocol, and explore its primary role as a precursor in the development of novel therapeutics, particularly as a building block for Cyclosporin A analogs targeting the sodium-taurocholate cotransporting polypeptide (NTCP). This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this versatile compound.
Molecular Identity and Physicochemical Properties
This compound is an organic compound characterized by a benzaldehyde core functionalized with a dimethylaminoethoxy substituent at the para position.[1] This unique combination of an aldehyde group, an ether linkage, and a tertiary amine makes it a valuable and reactive building block in multi-step organic synthesis.
Nomenclature and Chemical Identifiers
The compound is identified by several names and registry numbers, crucial for accurate sourcing and regulatory compliance.
| Identifier | Value |
| Chemical Name | This compound[2][3] |
| IUPAC Name | 4-(2-(dimethylamino)ethoxy)benzaldehyde[3][4] |
| Synonyms | p-[2-(dimethylamino)ethoxy]benzaldehyde[1] |
| CAS Number | 15182-92-0[1][2][3][5][6] |
| Molecular Formula | C11H15NO2[1][2][3][6][7] |
| SMILES | CN(C)CCOC1=CC=C(C=O)C=C1[3] |
| InChI Key | CBOKAZFQZOQTOC-UHFFFAOYSA-N[4][5][8] |
Molecular Structure
The structure features three key functional groups:
-
Aromatic Aldehyde: Provides a reactive site for nucleophilic addition and condensation reactions, such as reductive amination.
-
Ether Linkage: Connects the reactive aldehyde ring to the side chain, providing chemical stability and influencing solubility.
-
Tertiary Amine (Dimethylamino): Offers a basic site that can be protonated, significantly impacting the molecule's solubility in aqueous acidic solutions and providing a handle for salt formation.
Caption: Molecular structure of this compound.
Physicochemical Data
This table summarizes the key physical and chemical properties of the compound, which are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Weight | 193.24 g/mol | [1][2][6] |
| Physical Form | Liquid | [4][5][9] |
| Boiling Point | 142-144 °C at 0.533 kPa (4 mmHg) | [2] |
| Purity (Typical) | 95-98% | [3][4][9] |
| Storage Conditions | 2-8°C, under inert atmosphere, protect from light | [4][9] |
| Solubility | Soluble in chloroform, ethyl acetate | [2] |
Synthesis and Purification
The most common and scalable synthesis of this compound is achieved via a Williamson ether synthesis. This method is reliable and proceeds with high yield.
Synthetic Pathway Overview
The reaction involves the alkylation of the phenolic hydroxyl group of p-hydroxybenzaldehyde with 2-(dimethylamino)chloroethane. A base is required to deprotonate the phenol, and a polar aprotic solvent is used to facilitate the SN2 reaction.
References
- 1. Cas 15182-92-0,this compound | lookchem [lookchem.com]
- 2. This compound | 15182-92-0 [chemicalbook.com]
- 3. This compound 95% | CAS: 15182-92-0 | AChemBlock [achemblock.com]
- 4. 4-(2-(Dimethylamino)ethoxy)benzaldehyde | 15182-92-0 [sigmaaldrich.com]
- 5. This compound | 15182-92-0 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. aablocks.com [aablocks.com]
- 8. 15182-92-0 | 4-(2-(Dimethylamino)ethoxy)benzaldehyde | Aryls | Ambeed.com [ambeed.com]
- 9. 4-(2-(Dimethylamino)ethoxy)benzaldehyde | 15182-92-0 [sigmaaldrich.com]
Spectroscopic Elucidation of 4-[2-(Dimethylamino)ethoxy]benzaldehyde: A Multi-technique Approach to Structural Verification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS No. 15182-92-0), a key intermediate in pharmaceutical synthesis.[1] We delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This document is structured to serve as a practical reference for researchers, offering not only spectral data but also the underlying scientific rationale for peak assignments and fragmentation pathways. By integrating procedural protocols with expert interpretation, this guide establishes a self-validating framework for the structural confirmation and purity assessment of this compound.
Introduction: The Analytical Imperative
This compound is a substituted aromatic aldehyde that serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[2] Its structure incorporates three key functional regions: a para-substituted benzaldehyde ring, an ether linkage, and a tertiary amine. The precise interplay of these groups dictates the molecule's reactivity and its ultimate utility.
Therefore, unambiguous structural verification is paramount. Spectroscopic techniques provide a non-destructive, detailed fingerprint of a molecule's architecture. This guide will systematically decode this fingerprint using NMR, IR, and MS, demonstrating how these orthogonal techniques provide complementary information to build a cohesive and definitive structural assignment.
Molecular Structure and Functional Groups
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups—aldehyde, aryl ether, and tertiary amine—each possess unique spectroscopic signatures.
Figure 1: Chemical structure of this compound.
Analytical Workflow Overview
A multi-technique approach ensures comprehensive characterization. Each method probes different aspects of the molecular structure, and their combined data provide a high degree of confidence in the final assignment.
Caption: General workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrals, we can piece together the connectivity of the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all peaks.
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides a precise map of the proton environments. The analysis below is based on established chemical shift principles and comparative data from analogous 4-alkoxybenzaldehydes.[3]
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~9.88 | Singlet (s) | 1H | - | Aldehyde (-H CO) |
| ~7.84 | Doublet (d) | 2H | ~8.8 | Aromatic (H ), ortho to CHO |
| ~7.00 | Doublet (d) | 2H | ~8.8 | Aromatic (H ), ortho to O-CH₂ |
| ~4.15 | Triplet (t) | 2H | ~5.5 | -O-CH ₂-CH₂-N |
| ~2.75 | Triplet (t) | 2H | ~5.5 | -O-CH₂-CH ₂-N |
| ~2.32 | Singlet (s) | 6H | - | -N(CH ₃)₂ |
-
Expertise & Causality:
-
Aldehyde Proton (~9.88 ppm): This highly deshielded singlet is characteristic of an aldehyde proton, which resides in a strongly electron-withdrawing environment due to the adjacent carbonyl group.[3]
-
Aromatic Protons (~7.84 and ~7.00 ppm): The para-substitution pattern gives rise to a classic AA'BB' system, which appears as two distinct doublets. The protons ortho to the electron-withdrawing aldehyde group are shifted downfield (~7.84 ppm), while those ortho to the electron-donating alkoxy group are shifted upfield (~7.00 ppm).[3] The coupling constant of ~8.8 Hz is typical for ortho-coupling in a benzene ring.
-
Ethoxy Protons (~4.15 and ~2.75 ppm): The two methylene groups appear as triplets due to coupling with each other. The protons on the carbon attached to the oxygen (-O-CH₂-) are more deshielded (~4.15 ppm) than those attached to the nitrogen (-CH₂-N, ~2.75 ppm) due to oxygen's higher electronegativity.
-
Dimethylamino Protons (~2.32 ppm): The six protons of the two methyl groups are chemically equivalent and thus appear as a single, sharp singlet with an integration of 6H.
-
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190.8 | Aldehyde (C =O) |
| ~164.1 | Aromatic (C -O) |
| ~132.0 | Aromatic (C H), ortho to CHO |
| ~129.9 | Aromatic (C -CHO), ipso-carbon |
| ~114.8 | Aromatic (C H), ortho to O-CH₂ |
| ~66.2 | -O-C H₂- |
| ~58.1 | -C H₂-N- |
| ~45.5 | -N(C H₃)₂ |
-
Expertise & Causality:
-
Carbonyl Carbon (~190.8 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, a hallmark of this functional group.[4]
-
Aromatic Carbons: The chemical shifts are highly dependent on the substituent. The carbon attached to the oxygen (~164.1 ppm) is the most deshielded aromatic carbon due to the lone pair resonance of the ether oxygen. Conversely, the carbons ortho to this group are shielded and appear upfield (~114.8 ppm). The carbons ortho to the aldehyde group are deshielded (~132.0 ppm).
-
Aliphatic Carbons: The shifts for the aliphatic carbons (~66.2, ~58.1, and ~45.5 ppm) are in the expected regions for carbons adjacent to oxygen and nitrogen atoms.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A spectrum can be obtained from a neat thin film of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan of the clean plates first, which is then automatically subtracted from the sample scan.
-
Processing: The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹).
IR Data and Interpretation
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-2820 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~2830 & ~2730 | C-H Stretch (Fermi doublet) | Aldehyde |
| ~1685 | C=O Stretch | Conjugated Aldehyde |
| ~1600, ~1575 | C=C Stretch | Aromatic Ring |
| ~1255 | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |
| ~1160 | C-N Stretch | Tertiary Amine |
-
Expertise & Causality:
-
Aldehyde Group: The presence of an aldehyde is strongly confirmed by two key features: the intense C=O stretch at ~1685 cm⁻¹ (the conjugation to the benzene ring lowers the frequency from ~1725 cm⁻¹) and the characteristic Fermi doublet for the aldehydic C-H stretch around 2830 cm⁻¹ and 2730 cm⁻¹.[5]
-
Aromatic Ring: The sharp peaks around 1600 cm⁻¹ and 1575 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.
-
Ether and Amine Linkages: The strong absorption at ~1255 cm⁻¹ is a classic signature of the asymmetric C-O-C stretch of an aryl-alkyl ether. The C-N stretching vibration of the tertiary amine is typically weaker and appears around 1160 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Inject a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct insertion probe.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This high energy causes both ionization and extensive, reproducible fragmentation.
-
Analysis: The generated ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
MS Data and Interpretation
The molecular formula C₁₁H₁₅NO₂ corresponds to a molecular weight of 193.24 g/mol .[6]
Table 4: Major Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Significance |
| 193 | [C₁₁H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 121 | [HOC₆H₄CHO]⁺˙ | Loss of C₂H₄N(CH₃)₂ radical |
| 58 | [CH₂=N(CH₃)₂]⁺ | Base Peak , from α-cleavage |
-
Expertise & Causality:
-
Molecular Ion (m/z 193): The peak at m/z 193 confirms the molecular weight of the compound.
-
Base Peak (m/z 58): The most prominent peak in the spectrum (the base peak) is at m/z 58. This is the definitive signature of an N,N-dimethylethyl group. It arises from a characteristic fragmentation pathway for amines known as alpha-cleavage—the cleavage of the C-C bond adjacent to the nitrogen atom. This process results in the formation of a highly stable, resonance-stabilized iminium cation, [CH₂=N(CH₃)₂]⁺. The stability of this fragment is the driving force for this pathway, making it the most favorable fragmentation.
-
Other Fragments: A significant peak at m/z 121 corresponds to the benzaldehyde portion of the molecule after cleavage of the ether side chain, specifically the [p-hydroxybenzaldehyde]⁺˙ radical cation.
-
Caption: Proposed primary fragmentation pathways in EI-MS.
Conclusion
The integrated analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an unambiguous structural confirmation of this compound.
-
NMR spectroscopy confirms the complete carbon-hydrogen framework, including the para-substituted aromatic ring and the specific connectivity of the dimethylaminoethoxy side chain.
-
IR spectroscopy provides definitive evidence for the key functional groups: the conjugated aldehyde, the aryl ether, and the aliphatic C-H bonds.
-
Mass Spectrometry confirms the correct molecular weight and, most importantly, shows a characteristic base peak at m/z 58, which is a hallmark of the N,N-dimethylethyl moiety.
Collectively, these self-validating spectroscopic techniques provide a robust and reliable analytical package for the identification and quality assessment of this important synthetic intermediate.
References
Technical Guide to the Safe Handling of 4-[2-(Dimethylamino)ethoxy]benzaldehyde for Research Applications
Section 1: Introduction and Compound Profile
4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS No. 15182-92-0) is a substituted benzaldehyde derivative increasingly utilized as a key intermediate in medicinal chemistry and drug development.[1] Its structural features make it a valuable building block, notably in the synthesis of cyclosporin A analogs which function as inhibitors of the N-terminal tau C-terminal (NTCP).[2][3] Given its reactive aldehyde group and tertiary amine, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring the safety of laboratory personnel.
This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound. It is designed for researchers, chemists, and drug development professionals who may handle this compound. The protocols and recommendations herein are synthesized from available safety data sheets (SDS) and are grounded in established principles of laboratory safety.
| Compound Identification | |
| Chemical Name | This compound[2] |
| Synonyms | p-[2-(dimethylamino)ethoxy]benzaldehyde[4] |
| CAS Number | 15182-92-0[4][5] |
| Molecular Formula | C11H15NO2[2][4] |
| Molecular Weight | 193.24 g/mol [2] |
| Physical Form | Liquid or light yellow powder[1] |
| Boiling Point | 142 °C[1] |
Section 2: Hazard Identification and Risk Assessment - A Critical Synthesis
A critical review of supplier Safety Data Sheets (SDS) reveals significant discrepancies in the GHS classification of this compound. This variability underscores the necessity for a conservative approach to risk assessment. While some suppliers classify the compound as an irritant, others categorize it as corrosive, a much more severe hazard.
| Supplier/Source | Signal Word | GHS Pictogram(s) | Hazard Statement(s) |
| Capot Chemical [4] | Warning | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Apollo Scientific | Danger | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. |
| Thermo Scientific [6][7] | Danger | GHS05 (Corrosion), GHS07 (Exclamation Mark) | Harmful if swallowed.Causes severe skin burns and eye damage. |
Expert Analysis and Core Directive: The presence of a "Danger" signal word and the H314 classification from multiple reputable suppliers indicates a high potential for severe tissue damage. The discrepancy may arise from testing with different concentrations, purities, or physical forms of the substance.
For the protection of all laboratory personnel, it is imperative to adopt the most stringent hazard classification . Therefore, this compound must be handled as a corrosive material that can cause severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation .[6][7][8] All handling procedures, personal protective equipment selection, and emergency protocols must be based on this conservative assessment.
Caption: Workflow for resolving conflicting safety data.
Section 3: Engineering Controls and Laboratory Setup
To mitigate the risks associated with a corrosive and irritating compound, all work must be conducted in a properly equipped laboratory.
-
Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood. This is crucial to prevent inhalation of vapors or aerosols and to contain any potential spills.[4]
-
Emergency Equipment: A functional and recently tested safety shower and eyewash station must be located in close proximity to the workstation.[8] Their location should be clearly marked and unobstructed.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[4]
Section 4: Personal Protective Equipment (PPE) Protocol
Based on the high-hazard assessment, a comprehensive PPE protocol is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[8] Due to the severe corrosive potential, a full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with the material under pressure.[8] This complies with OSHA 29 CFR 1910.133 and European Standard EN166.[8]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart for breakthrough time and permeation data. Double-gloving is recommended for extended operations. Discard gloves immediately if contamination is suspected and wash hands.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves and a buttoned front is required.
-
Protective Clothing: For transfers of significant quantities, a chemically resistant apron and sleeve covers should be worn over the lab coat to prevent skin exposure.[8]
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls fail (e.g., fume hood malfunction), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors must be used.[8]
Section 5: Standard Operating Procedure (SOP) for Handling
Adherence to a strict, step-by-step procedure is essential for safety.
-
Preparation:
-
Confirm the fume hood is operational and the sash is at the appropriate height.
-
Ensure the safety shower and eyewash are accessible.
-
Don the required PPE as described in Section 4.
-
Prepare all necessary labware, reagents, and a designated waste container within the fume hood.
-
-
Weighing and Transfer:
-
If the material is a solid, handle it gently to avoid creating dust.[4]
-
If it is a liquid, use a syringe, pipette, or cannulation for transfers. Avoid pouring directly from large containers when possible.
-
Conduct all transfers over a secondary containment tray to confine any spills.
-
-
During Reaction:
-
Keep the reaction vessel clearly labeled and closed to the extent possible.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
-
Post-Handling:
Section 6: Storage and Incompatibility
Proper storage is critical to prevent degradation and hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly closed container.[4] The storage area should be designated for corrosive and toxic chemicals and secured against unauthorized access ("Store locked up").[8] Some suppliers recommend storage at -20°C or 2-8°C under an inert atmosphere.[1]
-
Incompatible Materials: Keep segregated from the following materials to prevent violent reactions or the release of toxic fumes:
-
Container Integrity: Use only the original or a compatible container (e.g., polyethylene or polypropylene).[9] Regularly inspect containers for leaks or damage.[9]
Section 7: Emergency Protocols
Immediate and correct response to an emergency is vital.
Caption: Decision tree for emergency response to personal exposure.
Personal Exposure:
-
Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8] Remove contact lenses if present and easy to do so.[8] Continue rinsing. Seek immediate medical attention.[8]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[8] If the person is not breathing, trained personnel should provide artificial respiration using a pocket mask with a one-way valve; do not use the mouth-to-mouth method.[8] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth thoroughly with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]
Spill Response:
-
Evacuate non-essential personnel from the area.[4]
-
Ensure adequate ventilation and wear full PPE.[4]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
For a solid spill, carefully sweep or scoop up the material without creating dust and place it in a suitable, labeled container for disposal.[4]
-
Do not allow the chemical to enter drains or waterways.[4]
-
Wash the spill area thoroughly with soap and water.[9]
Fire Response:
-
Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam as extinguishing media.[8]
-
Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8]
-
Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8]
Section 8: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Collect waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.[4]
-
Dispose of the waste through a licensed and approved waste disposal contractor.[8] Do not mix with other waste streams.[10]
-
Follow all local, state, and federal regulations for chemical waste disposal.[10]
Section 9: Conclusion
This compound is a valuable research chemical whose safe use hinges on a conservative and proactive approach to hazard assessment. Due to conflicting supplier data, it must be handled as a corrosive substance capable of causing severe burns. Strict adherence to engineering controls, personal protective equipment protocols, and standardized handling procedures is non-negotiable. By understanding the risks and implementing the robust safety measures outlined in this guide, researchers can effectively mitigate potential hazards and maintain a safe laboratory environment.
References
- 1. Cas 15182-92-0,this compound | lookchem [lookchem.com]
- 2. This compound | 15182-92-0 [chemicalbook.com]
- 3. This compound CAS#: 15182-92-0 [amp.chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound, ≥95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. bio.vu.nl [bio.vu.nl]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Sourcing and Validation of 4-[2-(Dimethylamino)ethoxy]benzaldehyde for Drug Development
Introduction: The Critical Role of a Key Intermediate
In the landscape of pharmaceutical research and development, the journey from a promising molecule to a life-saving therapeutic is paved with meticulous attention to detail. The quality and reliability of starting materials and intermediates are paramount to the success of any drug discovery program. 4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS No. 19375-93-8) is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a benzaldehyde core functionalized with a dimethylaminoethoxy group, makes it a valuable precursor for creating molecules with diverse biological activities.[1] Notably, it serves as a crucial intermediate in the synthesis of cyclosporin A analogs, which are potent immunosuppressants used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Furthermore, recent research has highlighted its role in the development of novel inhibitors for targets such as microtubule affinity regulating kinase 4 (MARK4) and Entamoeba histolytica, showcasing its potential in oncology and anti-infective therapies.[3][4]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of sourcing and validating this compound. We will delve into the critical aspects of supplier selection, robust quality control protocols, and the analytical methodologies required to ensure the integrity of this vital chemical intermediate.
Part 1: Strategic Sourcing: Selecting a Reliable Supplier
The selection of a chemical supplier is a critical decision that can significantly impact research timelines, experimental reproducibility, and the overall success of a drug development project. A reliable supplier provides not just a chemical, but also a guarantee of quality, consistency, and comprehensive documentation.
Key Supplier Evaluation Criteria
When sourcing this compound, it is imperative to move beyond simple cost considerations and evaluate potential suppliers on a range of technical and quality-centric parameters.
-
Product Quality and Purity: The purity of the intermediate is non-negotiable. Look for suppliers who can provide high-purity material (typically ≥95% or higher for research applications) and are transparent about the impurity profile.[5][6]
-
Comprehensive Documentation: A trustworthy supplier will readily provide a batch-specific Certificate of Analysis (CoA).[7][8][9] This document is a formal attestation of the product's quality and should include detailed results from various analytical tests.[10][11] Additionally, a Safety Data Sheet (SDS) is essential for ensuring safe handling and storage.[8]
-
Regulatory Compliance and Certifications: For later-stage drug development, it is crucial to partner with suppliers who adhere to Good Manufacturing Practices (GMP).[7][12] ISO certifications (e.g., ISO 9001) also indicate a commitment to quality management systems.[7]
-
Technical Expertise and Support: A supplier with strong technical expertise can be an invaluable partner. They should be able to provide support regarding the chemical's properties, stability, and handling.[13]
-
Scalability and Supply Chain Reliability: Consider the supplier's ability to provide larger quantities of the material as your project progresses from research to preclinical and clinical phases. A robust and reliable supply chain is essential to avoid delays.[13][14]
Reputable Suppliers of this compound
The following table provides a summary of some established suppliers of this compound, highlighting their typical offerings. This is not an exhaustive list, but rather a starting point for your own evaluation based on the criteria outlined above.
| Supplier | Typical Purity | Available Quantities | Key Strengths |
| Sigma-Aldrich (Merck) | ≥95% | Grams to Kilograms | Broad portfolio, extensive documentation, global distribution.[9][11][13][15] |
| Thermo Fisher Scientific | 95% | Milligrams to Grams | Strong presence in the research chemicals market, detailed online product information.[16][17] |
| Apollo Scientific | 97% | Milligrams to Grams | Specializes in fine chemicals and intermediates for research and development.[6] |
| ChemicalBook | Varies by supplier | Grams to Kilograms | A platform connecting multiple suppliers, offering a range of purities and prices.[2][12] |
| Advanced ChemBlocks Inc. | 95% | Grams | Focus on building blocks for drug discovery.[14] |
Part 2: Scientific Integrity: Synthesis and Quality Control Protocols
Ensuring the scientific integrity of your research starts with the verifiable quality of your materials. This section provides a representative synthesis protocol and a comprehensive quality control workflow for this compound.
Representative Synthesis Protocol
The following protocol describes a common method for the synthesis of this compound, based on the Williamson ether synthesis.
Reaction Scheme:
A representative Williamson ether synthesis for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine p-hydroxybenzaldehyde, a suitable base such as potassium carbonate, and a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][12]
-
Addition of Reagents: To the stirred mixture, add 2-(dimethylamino)ethyl chloride hydrochloride. A tertiary amine, such as triethylamine, may be added to neutralize the hydrochloride salt.[2][12]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80°C) and stir for a sufficient time (e.g., 2 hours) to ensure the reaction goes to completion.[2][12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into water and extract the product with an organic solvent such as chloroform or ethyl acetate.[2][12]
-
Purification: Wash the organic layer with an acidic solution (e.g., dilute sulfuric acid) to protonate the dimethylamino group and transfer it to the aqueous layer. Then, basify the aqueous layer (e.g., with sodium hydroxide) and extract the product back into an organic solvent.[2][12] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by vacuum distillation.[2][12]
Comprehensive Quality Control Workflow
A robust quality control (QC) workflow is essential to verify the identity, purity, and integrity of the synthesized or purchased this compound. This workflow should be a self-validating system, ensuring that the material meets the required specifications before use in downstream applications.
References
- 1. Cas 15182-92-0,this compound | lookchem [lookchem.com]
- 2. This compound | 15182-92-0 [chemicalbook.com]
- 3. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Choose Chemicals Pharmaceutical: A Complete Buyer's Guide [plantin.alibaba.com]
- 6. How to Choose Pharmaceutical Chemicals: A Complete Buyer's Guide [plantin.alibaba.com]
- 7. globalpharmatek.com [globalpharmatek.com]
- 8. What Is A Certificate Of Analysis (COA)? [git.flexsim.com]
- 9. alliancechemical.com [alliancechemical.com]
- 10. Certificate of analysis - Wikipedia [en.wikipedia.org]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. tianmingpharm.com [tianmingpharm.com]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. Choosing the Right Chemical Supplier | Chemical Supplier - Elchemy [elchemy.com]
- 15. Importance of Analytical Testing in Chemicals | Advent [adventchembio.com]
- 16. How to choose the right Chemical and Pharmaceutical Supplier? [srdpharma.com]
- 17. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Introduction: The Critical Role of a Key Pharmaceutical Intermediate
An In-depth Technical Guide to the Purity Standards of 4-[2-(Dimethylamino)ethoxy]benzaldehyde
This compound (CAS: 15182-92-0) is a specialized organic compound that serves as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Its molecular structure, featuring an aldehyde functional group and a dimethylaminoethoxy side chain, makes it a versatile precursor in multi-step synthetic pathways.[1] In the pharmaceutical industry, the quality of intermediates is not merely a matter of process efficiency; it is a foundational pillar of drug safety and efficacy.[2][3] Impurities introduced at the intermediate stage can carry through to the final API, potentially altering its pharmacological profile, inducing toxicity, or compromising its stability.
Therefore, establishing and adhering to rigorous purity standards for intermediates like this compound is a non-negotiable aspect of drug development and manufacturing. This guide provides a comprehensive framework for defining, analyzing, and controlling the purity of this key intermediate, grounded in established scientific principles and global regulatory expectations.[3][4]
Section 1: Impurity Profiling - Understanding the Origins of Impurities
A robust purity control strategy begins with a thorough understanding of potential impurities. These can arise from the synthetic route, degradation, or storage. The common synthesis of this compound involves the Williamson ether synthesis between p-hydroxybenzaldehyde and a dimethylaminoethyl halide, followed by purification.[5]
Based on this pathway, impurities can be classified into several categories:
-
Process-Related Impurities (Organic):
-
Starting Materials: Unreacted p-hydroxybenzaldehyde and 2-(dimethylamino)chloroethane.
-
Reaction By-products: Impurities formed through side reactions, such as products of N-oxide formation or dimerization.
-
Intermediates: Incomplete reactions could leave trace amounts of reaction intermediates.
-
-
Process-Related Impurities (Inorganic):
-
Reagents: Residual salts like potassium carbonate or triethylamine hydrochloride.[5]
-
-
Residual Solvents:
-
Trace amounts of solvents used during synthesis and purification (e.g., DMF, chloroform, ethyl acetate, methanol).[5]
-
-
Degradation Products:
-
The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 4-[2-(dimethylamino)ethoxy]benzoic acid. This is a critical impurity to monitor, especially during stability studies.[6]
-
The logical classification of these potential impurities is essential for developing targeted analytical methods.
Caption: Classification of potential impurities.
Section 2: Analytical Methodologies for Purity and Identity
A multi-faceted analytical approach is required to ensure that a batch of this compound meets the stringent quality requirements for pharmaceutical use. While a single method can provide a purity value, a combination of techniques is necessary for unambiguous identification and comprehensive impurity quantification.[2]
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and quantifying related substances in pharmaceutical intermediates. A well-developed reverse-phase HPLC method with UV detection can effectively separate the main component from its organic impurities.
Causality Behind Method Selection:
-
Reverse-Phase Chromatography: The non-polar nature of the benzaldehyde derivative makes it ideally suited for retention on a C18 stationary phase with a polar mobile phase (e.g., acetonitrile/water).
-
UV Detection: The aromatic ring and carbonyl group in the molecule are strong chromophores, allowing for sensitive detection at wavelengths typically between 254 nm and 300 nm.
-
Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is often preferred over an isocratic one. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and quantified within a reasonable run time.
Identity Confirmation: Spectroscopic Techniques
Identity must be unequivocally confirmed to prevent the use of incorrect materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of all key functional groups and their connectivity.[7][8] The spectrum serves as a unique fingerprint of the molecule.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which further corroborates its identity.[9] Techniques like LC-MS are invaluable for identifying unknown impurities by providing their molecular weights.
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as the C=O stretch of the aldehyde and C-O-C stretches of the ether linkage.
Other Key Quality Attributes
-
Moisture Content: Typically determined by Karl Fischer titration. Excessive moisture can promote degradation or interfere with downstream reactions.
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is the standard method for quantifying residual solvents according to ICH Q3C guidelines.
-
Appearance: A visual inspection against a standard ensures consistency. The compound is typically a light yellow powder or liquid.[1][10]
The following workflow illustrates the logical sequence of testing from sample receipt to final disposition.
Caption: Quality control testing workflow.
Section 3: Specifications and Acceptance Criteria
A clear and comprehensive specification is the cornerstone of quality control. It provides the basis for accepting or rejecting a batch of material. The following table outlines a typical, stringent specification for pharmaceutical-grade this compound.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Light yellow powder or liquid |
| Identification | ¹H NMR, MS, IR | Conforms to the structure |
| Assay (Purity) | HPLC | ≥ 99.0% (by area %) |
| Related Substances | HPLC | |
| Unspecified Impurity | ≤ 0.10% | |
| Total Impurities | ≤ 0.50% | |
| Moisture Content | Karl Fischer | ≤ 0.5% w/w |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
Section 4: Detailed Experimental Protocol - HPLC Purity Method
This section provides a self-validating protocol for determining the purity of this compound by HPLC. The protocol is designed to be robust and reproducible, aligning with principles outlined in ICH Q2(R1) for analytical method validation.
4.1. Apparatus & Software
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, pipettes, and vials.
4.2. Reagents and Materials
-
This compound Reference Standard (≥99.5% purity).
-
Acetonitrile (ACN), HPLC gradient grade.
-
Ammonium Acetate, analytical grade.
-
Water, HPLC grade or Milli-Q.
-
Formic Acid, analytical grade.
4.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reverse-phase column offering good resolution for this type of analyte. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.5 (adj. with Formic Acid) | Buffered aqueous phase to ensure reproducible retention times for the basic amine. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for eluting the analyte. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A shallow initial gradient resolves early impurities, followed by a steeper gradient to elute the main peak and any late-eluting impurities efficiently. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times. |
| Detection | UV at 280 nm | Wavelength providing good response for the analyte. |
| Injection Vol. | 10 µL | |
| Run Time | 35 minutes |
4.4. Solution Preparation
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4.5. System Suitability Before sample analysis, inject the Reference Standard solution six times. The system is deemed suitable if:
-
The relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
The tailing factor for the main peak is between 0.8 and 1.5.
4.6. Analysis and Calculation
-
Inject the diluent (as a blank) to ensure no system peaks interfere.
-
Inject the Sample Solution in duplicate.
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculate the purity using the area percent method:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Conclusion: A Commitment to Quality
The purity of this compound is not an arbitrary metric but a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product.[4] A robust quality control framework, built on a deep understanding of potential impurities and validated by precise analytical methods like HPLC, is essential.[2] Adherence to these principles, as guided by international standards like ICH Q7, ensures that this key intermediate is fit for purpose, enabling the consistent and safe production of life-saving medicines.[11]
References
- 1. lookchem.com [lookchem.com]
- 2. csnvchem.com [csnvchem.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. This compound | 15182-92-0 [chemicalbook.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. This compound(15182-92-0) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 10. 4-(2-(Dimethylamino)ethoxy)benzaldehyde | 15182-92-0 [sigmaaldrich.com]
- 11. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
Role of 4-[2-(Dimethylamino)ethoxy]benzaldehyde as a chemical intermediate
An In-depth Technical Guide to 4-[2-(Dimethylamino)ethoxy]benzaldehyde as a Pivotal Chemical Intermediate
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant applications in the pharmaceutical industry. We will delve into its synthesis, key physicochemical properties, and its crucial role as a building block in the synthesis of active pharmaceutical ingredients (APIs) and novel therapeutic agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering field-proven insights and detailed experimental protocols.
Introduction to this compound
This compound, with CAS Number 15182-92-0, is an aromatic aldehyde characterized by a dimethylaminoethoxy substituent at the para position of the benzene ring.[1] This unique structural feature, combining a reactive aldehyde group with a tertiary amine moiety, makes it a valuable precursor in multi-step organic syntheses. The presence of the dimethylaminoethoxy group can enhance the solubility and bioavailability of the final drug molecule, a desirable property in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15182-92-0 | [2][3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [2][4] |
| Molecular Weight | 193.24 g/mol | [2] |
| Appearance | Light yellow to brown oil/liquid | [5] |
| Boiling Point | 142 °C | [1][5] |
| Density | 1.062 g/cm³ (Predicted) | [1][5] |
| Solubility | Sparingly soluble in Chloroform and DMSO | [1][5] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Synthesis of this compound
The efficient synthesis of this key intermediate is paramount for its industrial application. A common and reliable method involves the Williamson ether synthesis, starting from p-hydroxybenzaldehyde and 2-(dimethylamino)chloroethane.
Synthetic Workflow
The synthesis can be visualized as a straightforward nucleophilic substitution reaction, where the phenoxide ion of p-hydroxybenzaldehyde attacks the electrophilic carbon of 2-(dimethylamino)chloroethane.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a robust method for the laboratory-scale synthesis of this compound.[6]
-
Reaction Setup: In a suitable reaction vessel, combine 80 g of p-hydroxybenzaldehyde, 128 g of potassium carbonate, 150 mL of DMF, and 10 mL of isopropanol. Stir the mixture to ensure homogeneity.
-
Addition of Reagents: To the stirred mixture, add 101 g of 2-(dimethylamino)chloroethane hydrochloride, followed by the slow addition of 80 g of triethylamine.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 700 mL of water and extract the aqueous phase with 500 mL of chloroform.
-
Acid-Base Extraction: To the chloroform layer, add 300 mL of 2 mol/L sulfuric acid for extraction. Separate the aqueous phase and, under ice-water bath conditions, add 200 mL of 20% sodium hydroxide solution. Extract the basified aqueous phase with 1000 mL of ethyl acetate.
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and recover the ethyl acetate under reduced pressure.
-
Purification: The crude product is purified by distillation under reduced pressure, collecting the fractions with a boiling point of 142-144 °C at 0.533 kPa. This procedure typically yields around 110.2 g (86.3% yield) of the desired product.
Application as a Key Intermediate in Itopride Synthesis
One of the most significant applications of this compound is as a pivotal intermediate in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal disorders.
The Synthetic Pathway to Itopride
The synthesis of Itopride from our subject aldehyde involves a multi-step process, which is a classic example of building molecular complexity from a functionalized aromatic precursor. The key transformations include the formation of an oxime, followed by its reduction to a primary amine, and finally, acylation to yield the final Itopride molecule.[7][8]
Caption: Synthetic pathway to Itopride.
Step-by-Step Protocol for Itopride Synthesis
The following is a representative protocol for the synthesis of Itopride, starting from this compound.
-
Reaction Setup: Dissolve this compound in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride to the solution.
-
Reaction Conditions: Reflux the mixture for 1 hour.[7]
-
Work-up: After cooling, the product can be isolated by crystallization or used directly in the next step.
-
Reaction Setup: The oxime from the previous step is subjected to reduction.
-
Reducing Agent: A common method involves catalytic hydrogenation using Raney Nickel as the catalyst at elevated temperature (e.g., 50°C) and pressure.[7]
-
Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the desired amine.
-
Reaction Setup: The synthesized 4-[2-(Dimethylamino)ethoxy]benzylamine is dissolved in a suitable solvent, such as diisopropyl ether.
-
Acylation: 3,4-Dimethoxybenzoyl chloride is added to the solution, and the mixture is stirred for 1 hour.[7]
-
Final Product: The resulting Itopride can be purified by crystallization. For pharmaceutical use, it is often converted to its hydrochloride salt by treatment with ethanolic hydrogen chloride.[7]
Emerging Applications in Medicinal Chemistry
Beyond its established role in Itopride synthesis, the unique scaffold of this compound is being explored for the development of novel therapeutic agents. A notable area of research is the synthesis of its hydrazone derivatives, which have shown promising biological activities.
Hydrazone Derivatives as Anticancer Agents
Recent studies have focused on the synthesis of hydrazide-hydrazone derivatives of this compound as potential inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a promising target in cancer therapy.[9]
-
Mechanism of Action: MARK4 is implicated in cell division and proliferation, and its overexpression is linked to certain cancers.[9] The synthesized hydrazone derivatives have been shown to inhibit the kinase activity of MARK4, leading to decreased cancer cell proliferation and induction of apoptosis.[9]
-
Biological Activity: Certain derivatives have demonstrated significant cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values in the micromolar range.[9]
Antiamoebic Potential of Hydrazone Derivatives
The versatile hydrazone scaffold derived from this compound has also been investigated for its antiprotozoal activity.
-
Target: A series of hydrazone hybrids have been synthesized and evaluated for their efficacy against Entamoeba histolytica, the causative agent of amoebiasis.[10]
-
Promising Results: The incorporation of the dimethylaminoethoxy and hydrazone moieties into a single molecule has resulted in compounds with potent antiamoebic activity.[10] For instance, N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide was identified as a particularly promising compound in one study.[10]
Conclusion
This compound is a chemical intermediate of significant value in the pharmaceutical industry. Its well-defined synthesis and the strategic placement of its functional groups make it an ideal starting material for the construction of complex drug molecules. Its established role in the industrial synthesis of Itopride underscores its importance, while ongoing research into its derivatives for anticancer and antiamoebic applications highlights its potential for future drug discovery endeavors. The insights and protocols provided in this guide are intended to support researchers and scientists in leveraging the full potential of this versatile chemical building block.
References
- 1. Cas 15182-92-0,this compound | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound 95% | CAS: 15182-92-0 | AChemBlock [achemblock.com]
- 4. aablocks.com [aablocks.com]
- 5. This compound CAS#: 15182-92-0 [amp.chemicalbook.com]
- 6. This compound | 15182-92-0 [chemicalbook.com]
- 7. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Williamson Ether Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde
<
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry for over 150 years, remains a highly versatile and widely utilized method for the preparation of symmetrical and asymmetrical ethers.[1][2] This application note provides a detailed protocol for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde, a key intermediate in the pharmaceutical industry, notably in the development of cyclosporin A analogs which function as NTCP inhibitors.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a phenoxide ion attacks an alkyl halide.[1][4] Specifically, this protocol details the reaction of 4-hydroxybenzaldehyde with 2-chloro-N,N-dimethylethanamine.
Reaction Principle and Causality
The core of this synthesis is the SN2 reaction between the sodium salt of 4-hydroxybenzaldehyde (a phenoxide) and 2-chloro-N,N-dimethylethanamine. The phenoxide is generated in situ by deprotonating the hydroxyl group of 4-hydroxybenzaldehyde with a suitable base. The choice of a strong base is crucial for complete deprotonation, thus maximizing the concentration of the nucleophilic phenoxide.[2] The subsequent nucleophilic attack on the electrophilic carbon of 2-chloro-N,N-dimethylethanamine results in the displacement of the chloride leaving group and the formation of the desired ether linkage.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 123-08-0 | Sigma-Aldrich |
| 2-Chloro-N,N-dimethylethanamine hydrochloride | C₄H₁₁Cl₂N | 144.04 | 4584-46-7 | Thermo Fisher |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | MilliporeSigma |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 75-05-8 | Carl Roth |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | VWR Chemicals |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | J.T. Baker |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Avantor |
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Refer to the Safety Data Sheets (SDS) for all reagents before commencing work. 4-Hydroxybenzaldehyde can cause skin and serious eye irritation.[5][6][7][8][9] 2-Chloro-N,N-dimethylethanamine hydrochloride is toxic if swallowed or in contact with skin.[10] Sodium hydroxide and potassium carbonate can cause severe skin and eye irritation.[11][12][13][14][15][16][17][18][19] Acetonitrile and N,N-Dimethylformamide are flammable and harmful if inhaled or in contact with skin.[20][21][22][23][24][25][26][27][28][29]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (8.0 g, 65.5 mmol), potassium carbonate (12.8 g, 92.6 mmol), and N,N-dimethylformamide (DMF, 150 mL).
-
Addition of Reagents: To the stirred mixture, add 2-chloro-N,N-dimethylethanamine hydrochloride (10.1 g, 70.1 mmol) followed by triethylamine (8.0 g, 79.1 mmol).[30]
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 2 hours.[30] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the 4-hydroxybenzaldehyde spot on the TLC plate), cool the mixture to room temperature. Pour the reaction mixture into 700 mL of water and extract with chloroform (500 mL).[30]
-
Extraction: Transfer the chloroform layer to a separatory funnel and wash with 2 M sulfuric acid (300 mL).[30]
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation, collecting the fraction at 142-144 °C/0.533 kPa, to obtain this compound as a clear oil.[30]
Reaction Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
Data and Expected Results
| Parameter | Value |
| Reactants | |
| 4-Hydroxybenzaldehyde | 8.0 g (65.5 mmol) |
| 2-Chloro-N,N-dimethylethanamine HCl | 10.1 g (70.1 mmol) |
| Potassium Carbonate | 12.8 g (92.6 mmol) |
| Triethylamine | 8.0 g (79.1 mmol) |
| Solvent | N,N-Dimethylformamide (150 mL) |
| Reaction Temperature | 80°C |
| Reaction Time | 2 hours |
| Product | This compound |
| Theoretical Yield | 12.65 g |
| Expected Yield | 10.9 g (86.3%)[30] |
| Appearance | Clear oil |
| Boiling Point | 142-144 °C at 0.533 kPa[30] |
Characterization Data:
-
¹H NMR: Spectral data should be consistent with the structure of this compound.[31]
-
IR: The infrared spectrum should show the disappearance of the broad O-H stretch from the starting material and the appearance of C-O-C stretching vibrations characteristic of an ether.
-
MS: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (193.24 g/mol ).[31]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete deprotonation of 4-hydroxybenzaldehyde. Inactive 2-chloro-N,N-dimethylethanamine. Low reaction temperature. | Ensure the base is fresh and anhydrous. Use a stronger base if necessary. Verify the purity of the alkyl halide. Increase the reaction temperature or prolong the reaction time. |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | Continue heating and monitor the reaction by TLC until the starting material is consumed. |
| Formation of Side Products | Elimination reaction competing with substitution. | The use of a primary alkyl halide minimizes elimination.[4] If side products are significant, consider using a phase-transfer catalyst to allow for milder reaction conditions.[1][32][33][34] |
| Difficult Purification | Product is an oil and may be difficult to crystallize. | Purify by vacuum distillation or column chromatography on silica gel. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via the Williamson ether synthesis. The procedure is robust, high-yielding, and has been successfully applied in various research and development settings. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this important transformation.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Cas 15182-92-0,this compound | lookchem [lookchem.com]
- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 5. synerzine.com [synerzine.com]
- 6. carlroth.com [carlroth.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. ineos.com [ineos.com]
- 12. chemsupply.com.au [chemsupply.com.au]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. chemos.de [chemos.de]
- 16. fishersci.com [fishersci.com]
- 17. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 18. enartis.com [enartis.com]
- 19. tatachemicals.com [tatachemicals.com]
- 20. thermofishersci.in [thermofishersci.in]
- 21. echemi.com [echemi.com]
- 22. liverpool.ac.uk [liverpool.ac.uk]
- 23. carlroth.com:443 [carlroth.com:443]
- 24. chemos.de [chemos.de]
- 25. nj.gov [nj.gov]
- 26. carlroth.com [carlroth.com]
- 27. static.mercateo.com [static.mercateo.com]
- 28. cdhfinechemical.com [cdhfinechemical.com]
- 29. fishersci.com [fishersci.com]
- 30. This compound | 15182-92-0 [chemicalbook.com]
- 31. This compound(15182-92-0) 1H NMR [m.chemicalbook.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. jetir.org [jetir.org]
- 34. Phase transfer catalysis | PPTX [slideshare.net]
Application Notes and Protocols: Strategic Incorporation of 4-[2-(Dimethylamino)ethoxy]benzaldehyde for the Synthesis of Novel Cyclosporin A Analogs
Abstract
Cyclosporin A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, is a cornerstone of immunosuppressive therapy, primarily in organ transplantation to prevent rejection.[][2][3][4] Its mechanism of action involves the formation of a complex with cyclophilin, which then inhibits calcineurin, a key enzyme in the T-cell activation pathway.[3][5] However, the clinical utility of CsA is hampered by significant side effects, including nephrotoxicity and hypertension.[2][4] This has spurred extensive research into the synthesis of CsA analogs with improved therapeutic indices. This document provides a detailed guide for the incorporation of 4-[2-(Dimethylamino)ethoxy]benzaldehyde into the cyclosporin scaffold, a strategy aimed at introducing a functionalized side chain that can modulate the molecule's pharmacokinetic and pharmacodynamic properties. The tertiary amine motif introduced by this aldehyde offers a site for pH-dependent charge, potentially enhancing solubility and altering cellular uptake and distribution.
Introduction: The Rationale for Cyclosporin A Analog Development
The development of cyclosporin A analogs is a critical endeavor in medicinal chemistry, aiming to dissociate the potent immunosuppressive effects from the dose-limiting toxicities. Modifications to the CsA backbone and its side chains have been explored to create derivatives with altered biological activities and improved safety profiles.[5][6] Solid-phase peptide synthesis (SPPS) has emerged as a powerful tool for generating libraries of CsA analogs, offering a more rapid and efficient alternative to traditional solution-phase methods.[7]
The strategic incorporation of functionalized aromatic moieties, such as this compound, presents a promising avenue for analog development. The dimethylaminoethoxy group can introduce a hydrophilic and ionizable feature to the otherwise highly lipophilic CsA molecule.[8] This modification can influence the molecule's interaction with biological membranes, transport proteins, and its target enzymes, potentially leading to analogs with novel activities or improved pharmacokinetic properties.
Scientific Principle: Reductive Amination for Side Chain Functionalization
The core of the proposed synthetic strategy involves the modification of a pre-existing amine-containing cyclosporin A analog via reductive amination. This classic yet robust reaction forms a new carbon-nitrogen bond by reacting a carbonyl group (from the aldehyde) with a primary or secondary amine, followed by reduction of the intermediate imine or enamine. This method is highly versatile and widely used in the synthesis of complex molecules due to its high efficiency and selectivity.
In this protocol, we will utilize a precursor, [D-Ser(amino)⁸]CsA, where the serine at position 8 is modified to present a primary amine. This amine will serve as the nucleophile to react with the electrophilic carbonyl carbon of this compound. The resulting imine intermediate will be subsequently reduced to a stable secondary amine, covalently tethering the desired functional group to the cyclosporin macrocycle.
Experimental Protocols
This section details the step-by-step procedures for the synthesis, purification, and characterization of the 4-[2-(Dimethylamino)ethoxy]phenyl-functionalized Cyclosporin A analog.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| [D-Ser(amino)⁸]Cyclosporin A | ≥95% | Custom Synthesis |
| This compound | ≥98% | Santa Cruz Biotechnology[9] |
| Sodium triacetoxyborohydride (STAB) | ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |
| Acetonitrile (ACN), HPLC grade | ≥99.9% | Fisher Scientific |
| Water, HPLC grade | - | Fisher Scientific |
| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target Cyclosporin A analog.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [D-Ser(amino)⁸]Cyclosporin A (1 equivalent) in anhydrous dichloromethane (DCM) to a final concentration of 10 mg/mL.
-
Addition of Aldehyde: To the stirred solution, add this compound (1.2 equivalents).
-
pH Adjustment: Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture to act as a non-nucleophilic base, facilitating imine formation.
-
Initiation of Reduction: After stirring for 30 minutes at room temperature, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes. The use of STAB is crucial as it is a mild and selective reducing agent for imines in the presence of aldehydes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Gradient: A linear gradient from 30% to 90% B over 30 minutes is typically effective.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major product peak and confirm the molecular weight by LC-MS.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Characterization and Data
The identity and purity of the final cyclosporin A analog should be confirmed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Method | Expected Outcome |
| LC-MS | A single major peak with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |
| ¹H NMR | Appearance of new aromatic signals corresponding to the benzaldehyde moiety and signals for the dimethylaminoethoxy group. |
| ¹³C NMR | Appearance of new carbon signals consistent with the incorporated aromatic ring and side chain. |
| Purity (by HPLC) | ≥95% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reducing agent.- Inactive reducing agent due to moisture. | - Add an additional portion of STAB.- Ensure all reagents and solvents are anhydrous. |
| Low Yield | - Side reactions.- Loss during workup or purification. | - Optimize reaction time and temperature.- Perform extraction and purification carefully. |
| Multiple Products | - Over-reduction of the aldehyde.- Impurities in starting materials. | - Use a milder reducing agent if necessary.- Purify starting materials before use. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of a novel cyclosporin A analog functionalized with a 4-[2-(Dimethylamino)ethoxy]phenyl moiety. This strategic modification introduces a key pharmacophore that can be leveraged to fine-tune the biological and physicochemical properties of the parent molecule. The successful synthesis and characterization of such analogs will contribute to the ongoing efforts to develop next-generation immunosuppressants with enhanced efficacy and safety.
References
- 2. Articles [globalrx.com]
- 3. Ciclosporin - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected side chain effects at residue 8 of cyclosporin a derivatives allow photoswitching of immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Application Note: A Detailed Protocol for the Synthesis of Itopride Hydrochloride Mediated by 4-[2-(Dimethylamino)ethoxy]benzaldehyde
Abstract
Itopride Hydrochloride is a significant prokinetic agent that enhances gastrointestinal motility through a dual mechanism of dopamine D2 receptor antagonism and acetylcholinesterase inhibition[1]. Its synthesis is a topic of major interest for pharmaceutical development. This document provides a comprehensive guide for the laboratory-scale synthesis of Itopride Hydrochloride, utilizing 4-[2-(Dimethylamino)ethoxy]benzaldehyde as a pivotal precursor. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed, step-by-step protocols, and outline robust methods for the characterization and quality control of the final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Scientific Background
The synthesis of Itopride hinges on the strategic construction of its N-benzylbenzamide core. The precursor, this compound, provides the foundational structure for one half of the final molecule. The synthetic route detailed herein is a well-established pathway that proceeds through key intermediates, including an oxime and a benzylamine derivative, before the final amidation and salification steps[2][3][4].
The causality behind this multi-step approach lies in the controlled and high-yield transformations of functional groups. Direct reductive amination of the starting aldehyde is a possible alternative, but the oxime reduction pathway is widely documented in patent literature for its reliability. The choice of reducing agent for the oxime-to-amine conversion (Step 2) is a critical decision point; options like catalytic hydrogenation with Raney Nickel offer high efficiency but require specialized pressure equipment, whereas chemical reduction using agents like powdered zinc offers a more accessible alternative for standard laboratory setups[2][3][4].
Overall Synthesis Workflow
The transformation from the precursor aldehyde to Itopride Hydrochloride is accomplished in four primary stages.
References
- 1. What is the mechanism of Itopride Hydrochloride? [synapse.patsnap.com]
- 2. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
Application Notes & Protocols for the Synthesis and Evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide Derivatives as Potent Antiamoebic Agents
Introduction: A Strategic Approach to Combating Amoebiasis
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, leading to considerable morbidity and mortality, particularly in developing nations.[1][2] The current mainstay of treatment, metronidazole, while effective, is not without its limitations, including adverse side effects and the emergence of resistant strains. This necessitates the urgent development of novel, safer, and more potent antiamoebic agents.
The 4-(2-(dimethylamino)ethoxy)benzohydrazide scaffold has emerged as a promising pharmacophore in the design of new antiamoebic drugs. This structure strategically combines two key moieties: the dimethylaminoethoxy tail, known for its presence in various biologically active compounds, and the versatile benzohydrazide core, which can be readily modified to generate a library of derivatives.[3][4] The resulting hydrazones have demonstrated significant in vitro activity against E. histolytica, often surpassing that of the reference drug, metronidazole.[2][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and in vitro evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental steps, ensuring both scientific integrity and practical applicability.
I. Chemical Synthesis and Characterization
The synthesis of the target benzohydrazide derivatives is a multi-step process that begins with the preparation of the core hydrazide, followed by condensation with various substituted aldehydes to yield the final hydrazone products.
A. Rationale for the Synthetic Strategy
The chosen synthetic route is efficient and modular, allowing for the facile generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The initial etherification reaction attaches the crucial dimethylaminoethoxy side chain to a readily available starting material. The subsequent conversion to the hydrazide provides a nucleophilic center for the final condensation step. The formation of the hydrazone linkage (-C=N-NH-C=O) is critical for the observed biological activity, as it introduces a key structural element for potential interaction with parasitic targets.[1][2]
B. Experimental Workflow: From Starting Materials to Final Products
Caption: Synthetic workflow for 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives.
C. Detailed Synthesis Protocols
Protocol 1: Synthesis of Methyl-4-(2-(dimethylamino)ethoxy)benzoate
-
Esterification: To a solution of p-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Rationale: Acid-catalyzed esterification protects the carboxylic acid and prevents unwanted side reactions in the subsequent etherification step.
-
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl-4-hydroxybenzoate.
-
Etherification: To a stirred solution of methyl-4-hydroxybenzoate (1.0 eq) in dry tetrahydrofuran (THF), add potassium tert-butoxide (1.1 eq) at room temperature. Stir for 30 minutes, then add 2-dimethylaminoethyl chloride hydrochloride (1.1 eq). Reflux the mixture for 48-50 hours.[7]
-
Rationale: Potassium tert-butoxide is a strong base that deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide that readily displaces the chloride from 2-dimethylaminoethyl chloride in a Williamson ether synthesis.
-
-
Purification: After cooling, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure methyl-4-(2-(dimethylamino)ethoxy)benzoate.[7]
Protocol 2: Synthesis of 4-(2-(dimethylamino)ethoxy)benzohydrazide
-
Hydrazinolysis: Dissolve methyl-4-(2-(dimethylamino)ethoxy)benzoate (1.0 eq) in ethanol, followed by the addition of hydrazine hydrate (10 eq). Reflux the reaction mixture for 12-16 hours.
-
Rationale: Hydrazine hydrate acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group to form the more stable hydrazide.
-
-
Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under vacuum and cool in an ice bath to induce crystallization.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the pure 4-(2-(dimethylamino)ethoxy)benzohydrazide.
Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives
-
Condensation: To a solution of 4-(2-(dimethylamino)ethoxy)benzohydrazide (1.0 eq) in ethanol, add the desired substituted aromatic aldehyde (1.0 eq). Add a few drops of glacial acetic acid as a catalyst.
-
Rationale: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.
-
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration. If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the final, pure hydrazone derivative.[3]
D. Characterization Data
All synthesized compounds should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet for the azomethine proton (-N=CH) typically between δ 8.0-9.0 ppm. Signals corresponding to the aromatic protons, the ethoxy chain, and the dimethylamino group should be present and in the correct integration ratios.[7] |
| IR (FT-IR) | Presence of characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=N stretching of the imine (around 1560 cm⁻¹).[7] |
| Mass Spec (ES-MS) | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.[7] |
| Elemental Analysis | The percentage composition of C, H, and N should be within ±0.4% of the theoretical values.[7] |
II. In Vitro Antiamoebic Activity Evaluation
The efficacy of the synthesized compounds is assessed in vitro against the trophozoite stage of E. histolytica. The HM1:IMSS strain is a standard laboratory strain used for this purpose.[2][6]
A. Rationale for the Biological Assay
The primary objective is to determine the 50% inhibitory concentration (IC₅₀) of the synthesized compounds, which is the concentration required to inhibit the growth of E. histolytica trophozoites by 50%. This value provides a quantitative measure of the compound's potency. A colorimetric assay, such as the nitroblue tetrazolium (NBT) reduction assay, is often employed as it provides a reliable and high-throughput method to assess cell viability.[5]
B. Experimental Workflow for In Vitro Screening
Caption: Workflow for the in vitro antiamoebic activity assay.
C. Detailed Protocol for Antiamoebic Screening
Protocol 4: In Vitro Susceptibility Assay against E. histolytica
-
Parasite Culture: Axenically cultivate E. histolytica trophozoites (strain HM1:IMSS) in TYI-S-33 medium supplemented with 15% heat-inactivated adult bovine serum, 1% diamond vitamin-tween 80 solution, and antibiotics (e.g., penicillin-streptomycin) at 37°C.
-
Drug Preparation: Prepare stock solutions of the synthesized hydrazone derivatives and the reference drug, metronidazole, in dimethyl sulfoxide (DMSO). Prepare serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be non-toxic to the parasites (typically ≤0.5%).
-
Assay Setup: In a 96-well microtiter plate, seed approximately 6,000-10,000 trophozoites per well in 100 µL of culture medium. Allow the trophozoites to adhere for a few hours.
-
Drug Treatment: Add 100 µL of the serially diluted compound solutions to the respective wells. Include wells with untreated parasites (negative control) and parasites treated with metronidazole (positive control).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.[8]
-
Viability Assessment (NBT Assay):
-
After incubation, carefully remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Add a solution of nitroblue tetrazolium (NBT) in PBS containing glucose.
-
Incubate for 1-2 hours at 37°C. Viable cells will reduce the yellow NBT to a blue formazan product.
-
Stop the reaction by adding a suitable solvent (e.g., DMSO or a mixture of isopropanol and HCl) to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance of the dissolved formazan at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
III. Structure-Activity Relationship (SAR) and Potential Mechanism of Action
Systematic evaluation of the synthesized derivatives allows for the elucidation of key SAR insights. Studies have shown that the nature and position of the substituent on the aromatic aldehyde ring significantly influence the antiamoebic activity.[2][3]
-
Electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring often enhance activity. For instance, N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide has been identified as a particularly potent compound in several studies.
-
The hydrazone linkage is considered essential for activity, likely acting as a hydrogen bond donor/acceptor or participating in redox reactions within the parasite.[2]
While the precise mechanism of action is still under investigation, it is hypothesized that these compounds may exert their amoebicidal effect through the generation of reactive oxygen species (ROS), leading to oxidative stress and disruption of the parasite's redox balance.[2] This is analogous to the proposed mechanism for other nitro-containing antiparasitic drugs, which are reductively activated within the parasite to form toxic radical species.[9] The thioredoxin reductase system in E. histolytica is a potential target for such reductive activation and subsequent inhibition.[9]
IV. Conclusion and Future Directions
The 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives represent a promising class of compounds for the development of new antiamoebic therapies. The synthetic and screening protocols outlined in this guide provide a robust framework for the discovery and optimization of lead candidates. Future work should focus on expanding the chemical diversity of the library, conducting in vivo efficacy and toxicity studies on the most potent compounds, and further elucidating their mechanism of action to enable rational, target-based drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Amoebicidal Activity of Hydrazone Derivatives: Synthesis, Characterization, Electrochemical Behavior, Theoretical Study and Evaluation of the Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Potential Amoebicidal Activity of Hydrazone Derivatives: Synthesis, Characterization, Electrochemical Behavior, Theoret… [ouci.dntb.gov.ua]
- 7. rsc.org [rsc.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]
Application Notes & Protocols: Selective Reduction of 4-[2-(Dimethylamino)ethoxy]benzaldehyde using Sodium Borohydride
Introduction and Strategic Overview
The selective reduction of aldehydes to primary alcohols is a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and materials science. This document provides a detailed technical guide for the reduction of 4-[2-(Dimethylamino)ethoxy]benzaldehyde to its corresponding primary alcohol, {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. This reaction is a key step in the synthesis of various pharmacologically active molecules, including the gastroprokinetic agent Itopride.[1][2][3]
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its exceptional chemoselectivity. Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ readily reduces aldehydes and ketones while leaving more robust functional groups such as esters, amides, and nitriles intact under standard conditions.[4][5] This selectivity, combined with its operational simplicity and milder reactivity in protic solvents, makes it an ideal and scalable reagent for this application.
This guide will elucidate the underlying reaction mechanism, provide a robust and validated experimental protocol, discuss critical safety considerations, and outline methods for the characterization of the final product.
Reaction Mechanism: Hydride Transfer and Protonation
The reduction of an aldehyde with sodium borohydride is fundamentally a two-step process involving nucleophilic addition followed by protonation.[4][6]
-
Nucleophilic Attack by Hydride: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), on the electrophilic carbonyl carbon of the this compound. The polarity of the carbon-oxygen double bond (C=O) renders the carbon atom electron-deficient and thus susceptible to attack. This concerted step results in the formation of a new carbon-hydrogen (C-H) bond and the cleavage of the C=O π-bond, generating a transient tetracoordinate borate-alkoxide intermediate.[5][6][7]
-
Protonation of the Alkoxide: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated. This can occur in a separate workup step by the addition of a mild acid (e.g., NH₄Cl, dilute HCl) or directly by the protic solvent (e.g., methanol, ethanol) used in the reaction.[4][7][8] The protonation step neutralizes the intermediate to yield the final primary alcohol product, {4-[2-(Dimethylamino)ethoxy]phenyl}methanol.
References
- 1. patents.justia.com [patents.justia.com]
- 2. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 3. WO2007074386A9 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
GC-MS Analysis for the Characterization of 4-[2-(Dimethylamino)ethoxy]benzaldehyde: A Validated Protocol for Identity and Purity Assessment
An Application Note for the Pharmaceutical and Chemical Industries
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the robust characterization of 4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS No. 15182-92-0). This compound is a significant intermediate in pharmaceutical synthesis, notably in the preparation of novel drug candidates.[1][2] Ensuring its identity and purity is critical for the quality and safety of final active pharmaceutical ingredients (APIs). The protocol herein provides comprehensive, step-by-step instructions for sample preparation, instrument configuration, and data analysis. We delve into the scientific rationale behind parameter selection and outline the expected mass spectral fragmentation pattern, providing researchers, scientists, and drug development professionals with a reliable framework for quality control and characterization.
Introduction: The Analytical Imperative
This compound is a key building block in organic synthesis.[3] Its molecular structure, featuring an aldehyde, an ether linkage, and a tertiary amine, makes it a versatile precursor.[2] With a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol , its physicochemical properties lend themselves well to analysis by Gas Chromatography (GC).[4][5]
The combination of Gas Chromatography for separation and Mass Spectrometry (MS) for detection provides unparalleled specificity and sensitivity for the analysis of volatile and semi-volatile compounds.[6] This GC-MS method is designed to unequivocally confirm the identity of this compound and assess its purity by separating it from potential starting materials, by-products, or degradants. Adherence to a validated analytical method is a cornerstone of Good Manufacturing Practice (GMP) and is essential for regulatory compliance.[7]
Foundational Principles: The Synergy of GC and MS
The power of this analytical technique lies in its two-dimensional approach.[6]
-
Gas Chromatography (GC): The sample, once vaporized, is transported by an inert carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a microscopic liquid or polymer layer on the column wall). Compounds elute from the column at characteristic times, known as retention times (RT), which are influenced by their boiling points and chemical affinity for the stationary phase.[8]
-
Mass Spectrometry (MS): As analytes exit the GC column, they enter the MS ion source. In this protocol, we utilize Electron Ionization (EI), a hard ionization technique where high-energy electrons (70 eV) bombard the molecules. This process forms a positively charged molecular ion (M•+) and induces predictable bond cleavages, creating a unique fragmentation pattern. These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical "fingerprint" for the compound.[6]
This combination allows for the confident identification of a compound by matching both its retention time and its mass spectrum against a reference standard or library.
Validated Experimental Protocol
This protocol is designed to be self-validating, incorporating principles outlined by the International Council for Harmonisation (ICH) to ensure its reliability and reproducibility.[9]
Reagents and Materials
-
Reference Standard: this compound, purity ≥95%
-
Solvent: Dichloromethane (CH₂Cl₂), HPLC or GC-grade
-
Equipment:
-
GC-MS system with an autosampler
-
Fused silica capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent)
-
1.5 mL glass autosampler vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE)
-
Sample and Standard Preparation Workflow
The causality behind this workflow is to create a clean, particle-free solution at a known concentration suitable for GC-MS analysis, thereby preventing contamination of the injection port and column while ensuring accurate quantification.[10][11]
Caption: Standard and Sample Preparation Workflow.
GC-MS Instrumentation and Parameters
The parameters below are optimized for the thermal stability of the analyte and its separation from common impurities. A non-polar DB-5ms type column is chosen for its versatility with a wide range of analytes. The temperature program is designed to provide sharp peaks without causing on-column degradation.[12]
| Parameter | Setting | Justification |
| GC System | ||
| Injector Type | Split/Splitless | Allows for both high concentration (split) and trace-level (splitless) analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 min purge delay) | Maximizes sensitivity for impurity profiling and characterization. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing analysis time and resolution. |
| Oven Program | Initial: 100 °C (hold 1 min) Ramp: 15 °C/min to 280 °C Hold: 5 min | The initial temperature is below the solvent boiling point. The ramp effectively elutes the analyte and separates it from potential higher boiling point impurities.[12] |
| MS System | ||
| Ion Source Type | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | Industry standard for generating consistent fragmentation patterns. |
| Mass Scan Range | 40 - 400 m/z | Covers the molecular ion (193.24) and all expected significant fragments. |
| Ion Source Temperature | 230 °C | Prevents analyte condensation and maintains spectral integrity. |
| Quadrupole Temperature | 150 °C | Ensures stable mass filtering. |
| Transfer Line Temperature | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
Method Validation Framework
To ensure the trustworthiness of this protocol, it should be validated according to ICH Q2(R1) guidelines.[9] This process confirms that the method is suitable for its intended purpose.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from blank and potential impurities. | Confirms the method can unequivocally assess the analyte in the presence of other components.[13] |
| Linearity | Correlation coefficient (R²) ≥ 0.99 over a range of concentrations (e.g., 1-20 µg/mL). | Demonstrates a proportional relationship between analyte concentration and instrument response.[14] |
| Accuracy | Recovery of 98.0% - 102.0% for spiked samples at different concentration levels. | Measures the closeness of the experimental value to the true value.[9] |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) with Relative Standard Deviation (RSD) ≤ 2.0%. | Assesses the degree of scatter between a series of measurements.[14] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10. The lowest concentration quantifiable with acceptable precision and accuracy. | Defines the lower limit of the method for quantitative measurements.[13] |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3. The lowest concentration at which the analyte can be reliably detected. | Defines the lower limit of the method for detection.[13] |
| Robustness | Method performance is unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, oven ramp rate ±1 °C/min). | Demonstrates the reliability of the method during normal usage.[9] |
Data Analysis and Interpretation of Results
Analyte Identification
The identity of this compound is confirmed by a match in both retention time (RT) and the mass spectrum compared to the injected reference standard.
-
Expected Retention Time: Based on the proposed GC method, the analyte is expected to elute in the mid-to-late portion of the chromatogram. The exact RT should be established using the reference standard.
-
Mass Spectrum: The EI mass spectrum will exhibit a molecular ion peak (M•+) at m/z 193 . The fragmentation pattern is the key confirmatory evidence.
Proposed Mass Spectral Fragmentation Pathway
The fragmentation of this compound is driven by the presence of the tertiary amine, ether linkage, and aromatic aldehyde group. The most favorable cleavage is the alpha-cleavage adjacent to the nitrogen atom, which forms a highly stable, resonance-stabilized iminium cation.[15][16][17] This fragment is often the base peak in the spectrum.
Caption: Proposed EI Fragmentation Pathways.
-
m/z 193 (Molecular Ion): The parent peak, corresponding to the full molecular weight.[4]
-
m/z 58 (Base Peak): This highly abundant peak is the diagnostic signature for the dimethylaminoethyl moiety. It results from the alpha-cleavage of the C-C bond adjacent to the nitrogen, forming the stable [CH₂=N(CH₃)₂]⁺ iminium ion.[16]
-
m/z 135: Results from cleavage at the ether C-O bond, generating a [CHO-C₆H₄-OCH₂]•+ fragment.
-
m/z 192: A small peak resulting from the loss of a hydrogen radical from the aldehyde group ([M-1]⁺).[16]
-
m/z 121: A common fragment for alkoxy-substituted benzene rings, potentially formed through rearrangement and loss of radicals.
Expected Results Summary
| Parameter | Expected Value |
| Retention Time (RT) | To be determined experimentally with a standard (e.g., approx. 10-14 min) |
| Molecular Ion (M•+) | m/z 193 |
| Key Diagnostic Ions | m/z 58 (Base Peak) , 193, 135, 121, 192 |
Conclusion
This application note provides a comprehensive, scientifically grounded GC-MS method for the characterization of this compound. The detailed protocol for sample preparation, instrument parameters, and data interpretation is robust and reliable. By explaining the causality behind experimental choices and outlining the expected fragmentation patterns, this guide serves as an essential tool for quality control laboratories in the pharmaceutical and chemical industries. The implementation of this validated method will ensure the confident identification and purity assessment of this critical synthetic intermediate, supporting the development of safe and effective new medicines.
References
- 1. This compound | 15182-92-0 [chemicalbook.com]
- 2. Cas 15182-92-0,this compound | lookchem [lookchem.com]
- 3. This compound 95% | CAS: 15182-92-0 | AChemBlock [achemblock.com]
- 4. aablocks.com [aablocks.com]
- 5. scbt.com [scbt.com]
- 6. impactfactor.org [impactfactor.org]
- 7. iiste.org [iiste.org]
- 8. organomation.com [organomation.com]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. researchgate.net [researchgate.net]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde
Welcome to the technical support center for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially significant method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride.[3][4] Typically, a weak base like potassium carbonate is used in a polar aprotic solvent such as dimethylformamide (DMF).[5]
Q2: I am observing a significant amount of unreacted 4-hydroxybenzaldehyde in my reaction mixture. What could be the cause?
Several factors could contribute to incomplete conversion:
-
Insufficient Base: The base is crucial for deprotonating the hydroxyl group of 4-hydroxybenzaldehyde to form the more nucleophilic phenoxide ion. Ensure you are using at least a stoichiometric equivalent of a suitable base, such as potassium carbonate.
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Quality of Reagents: The purity of your starting materials, particularly the 2-(dimethylamino)ethyl chloride, is critical. This reagent can degrade over time, and its hydrochloride salt is often used, which requires sufficient base to neutralize and liberate the free amine.
Q3: My final product is a dark brown oil, but the literature describes it as a light yellow powder or oil. What is causing the discoloration?
The brown to dark brown coloration is often indicative of impurities.[5] Potential causes include:
-
Side Reactions: Overheating or prolonged reaction times can lead to the formation of colored byproducts.
-
Oxidation: Aldehydes are susceptible to oxidation, which can produce colored impurities. It is advisable to store the product under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][6]
-
Residual Solvents or Reagents: Incomplete removal of DMF or other high-boiling point impurities can contribute to the dark color.
Q4: What are the key safety considerations when working with the reagents for this synthesis?
-
2-(Dimethylamino)ethyl chloride: This reagent is corrosive and toxic upon inhalation, ingestion, and skin absorption. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: DMF is a common solvent for this reaction and is a known reproductive toxin. Use with caution and appropriate engineering controls.
-
Bases: While potassium carbonate is relatively mild, stronger bases that might be considered should be handled with care.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound, while straightforward in principle, can be complicated by the formation of several side products. Understanding these side reactions is key to optimizing your synthesis for yield and purity.
Side Product 1: Quaternization of the Product
Issue: The tertiary amine of the desired product can be further alkylated by 2-(dimethylamino)ethyl chloride to form a quaternary ammonium salt. This is a common side reaction with tertiary amines.[7]
Mechanism: The lone pair of electrons on the nitrogen atom of the product attacks the electrophilic carbon of another molecule of 2-(dimethylamino)ethyl chloride in an SN2 reaction.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of 4-hydroxybenzaldehyde relative to 2-(dimethylamino)ethyl chloride to ensure the alkylating agent is the limiting reagent.
-
Slow Addition: Add the 2-(dimethylamino)ethyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the bimolecular quaternization reaction.
Side Product 2: Elimination of 2-(Dimethylamino)ethyl chloride
Issue: Under basic conditions, 2-(dimethylamino)ethyl chloride can undergo elimination to form N,N-dimethylvinylamine. This is a competing reaction to the desired SN2 substitution.[2]
Mechanism: The base can abstract a proton from the carbon adjacent to the chlorine, leading to the formation of a double bond and the expulsion of the chloride ion (E2 elimination).[8][9]
Mitigation Strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if elimination is a significant problem. However, for this specific synthesis, a weaker base like potassium carbonate is generally sufficient and less likely to promote elimination compared to stronger bases like alkoxides.
-
Temperature Control: Lowering the reaction temperature can favor the SN2 reaction over elimination, although this may require longer reaction times.
Side Product 3: C-Alkylation of 4-Hydroxybenzaldehyde
Issue: The phenoxide ion of 4-hydroxybenzaldehyde is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of isomers.
Mechanism: The phenoxide ion can attack the alkyl halide with one of the lone pairs on a ring carbon atom, leading to the formation of a new C-C bond.
Mitigation Strategies:
-
Solvent Choice: Polar aprotic solvents like DMF generally favor O-alkylation.
-
Counter-ion: The choice of the cation associated with the phenoxide can influence the O/C alkylation ratio.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to minimize the formation of common side products.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and DMF.
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Slowly add a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.05 eq) and triethylamine (1.1 eq) in DMF to the reaction mixture over 30 minutes.[5]
-
Reaction: Heat the reaction mixture to 80°C and monitor the progress by TLC.[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or chloroform).[5]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product.[5]
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate | A mild base that is effective for phenoxide formation but minimizes elimination side reactions. |
| Solvent | DMF | A polar aprotic solvent that promotes SN2 reactions. |
| Temperature | 80°C | Provides a good balance between reaction rate and minimizing side reactions. |
| Purification | Vacuum Distillation | Effective for separating the desired product from less volatile impurities.[5] |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction and key side reactions.
Caption: Desired Synthesis and Competing Side Reactions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. WO2007074386A9 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 15182-92-0 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of 4-[2-(Dimethylamino)ethoxy]benzaldehyde by Vacuum Distillation
Welcome to the technical support guide for the purification of 4-[2-(Dimethylamino)ethoxy]benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges and frequently asked questions regarding its purification by vacuum distillation, providing in-depth, scientifically grounded solutions.
I. Understanding the Compound and the Challenge
This compound is a valuable intermediate in pharmaceutical synthesis, notably in the preparation of certain drug analogues.[1][2] Its purification is critical, as impurities can significantly impact the yield and purity of subsequent reactions. The molecule possesses three key functional groups: an aromatic aldehyde, an ether linkage, and a tertiary amine. This combination presents a unique set of challenges during purification, particularly with thermal methods like distillation.
The primary challenge is the compound's high boiling point and potential thermal sensitivity. Aromatic aldehydes can be susceptible to oxidation and decomposition at elevated temperatures.[3] The presence of the dimethylaminoethoxy group adds another layer of complexity, as ethers can be cleaved under certain conditions, and amines can be prone to oxidation. Therefore, vacuum distillation is the method of choice to lower the boiling point and mitigate thermal degradation.[4]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 15182-92-0 | [1][5] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Boiling Point | 142-144 °C at 0.533 kPa (4 mmHg) | [1] |
| Appearance | Light yellow powder or brown to dark brown oil | [2] |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2] |
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the vacuum distillation of this compound.
Frequently Asked Questions
Q1: My compound is turning dark brown or black in the distillation flask, and I'm getting a low yield. What's happening?
A1: This is a classic sign of thermal decomposition.[3] Although vacuum distillation lowers the boiling point, localized overheating can still occur, leading to polymerization or degradation of the aldehyde. The dimethylamino group can also contribute to coloration upon oxidation.
Causality & Solution:
-
Excessive Mantle Temperature: The heating mantle temperature should be only 20-30°C higher than the expected boiling point of your compound at the pressure you are using. A wider temperature difference can cause charring on the flask walls.
-
Inefficient Stirring: Vigorous stirring is crucial to ensure even heat distribution and prevent localized hot spots. Use a magnetic stir bar and a stirrer hotplate.
-
Long Residence Time: Do not heat the compound for an extended period before distillation begins. It's best to apply the vacuum first and then gradually heat the flask.
-
Air Leaks: The presence of oxygen at high temperatures will accelerate the oxidation of the aldehyde. Ensure all joints in your distillation apparatus are well-sealed with appropriate vacuum grease.[3]
Q2: I'm having trouble achieving a stable, deep vacuum. What are the common causes and how can I fix this?
A2: A stable vacuum is the cornerstone of a successful vacuum distillation. Fluctuations in pressure will cause the boiling point to change, leading to inconsistent distillation and potential bumping.
Troubleshooting Steps:
-
Check All Connections: Ensure all glass joints are properly sealed. Use high-vacuum grease and ensure clamps are secure but not overtightened, which can stress the glass.
-
Inspect the Tubing: Use thick-walled vacuum tubing that will not collapse under pressure. Check for any cracks or holes.
-
Examine the Cold Trap: A cold trap placed between your distillation setup and the vacuum pump is essential. It protects the pump from corrosive vapors. Ensure it is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).
-
Pump Maintenance: Check the oil level and quality in your vacuum pump. Contaminated oil will significantly reduce the pump's efficiency.
Q3: The distillation is proceeding very slowly, even though the vacuum is good and the temperature is set correctly. What could be the issue?
A3: A slow distillation rate can be frustrating. Here are a few potential causes:
-
Inadequate Heating: While you want to avoid overheating, too low a temperature will result in a slow distillation rate. Gradually increase the mantle temperature in small increments.
-
Poor Insulation: The distillation head and column can lose a significant amount of heat to the surroundings, especially in a fume hood with high airflow.[6] Insulating the distillation head with glass wool or aluminum foil can help maintain the necessary temperature for the vapor to reach the condenser.
-
Flooding of the Column: If you are using a fractionating column, too high a heating rate can cause "flooding," where the liquid returning down the column hinders the vapor rising up. Reduce the heat to allow the column to equilibrate.
Q4: My final product is not as pure as I expected based on TLC or NMR analysis. What are the likely impurities and how can I remove them?
A4: Impurities can be carried over from the initial synthesis or formed during workup and distillation.
Potential Impurities & Mitigation Strategies:
-
Starting Materials: Unreacted p-hydroxybenzaldehyde (high boiling point) or 2-(dimethylamino)chloroethane (lower boiling point) could be present. A pre-distillation wash can be effective. Wash the crude product with a dilute sodium bicarbonate or sodium carbonate solution to remove acidic impurities like p-hydroxybenzaldehyde, followed by a water wash and drying with a suitable agent like anhydrous sodium sulfate before distillation.[7]
-
Solvents: Residual high-boiling solvents like DMF from the synthesis will co-distill if not thoroughly removed during the workup. Ensure the crude product is properly extracted and dried under vacuum before attempting distillation.
-
Oxidation Product: Benzoic acid derivatives can form from the oxidation of the aldehyde.[3] A basic wash, as mentioned above, will remove these acidic impurities.
III. Experimental Protocol: Best Practices for Vacuum Distillation
This protocol outlines a general procedure for the vacuum distillation of this compound.
Materials and Equipment:
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum connection
-
Receiving flask
-
Thermometer and adapter
-
Magnetic stir bar and stirrer/hotplate
-
Heating mantle
-
Vacuum pump
-
Cold trap
-
Thick-walled vacuum tubing
-
Vacuum grease and joint clamps
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
-
Assembly:
-
Assemble the distillation apparatus as shown in the diagram below. Lightly grease all joints to ensure a good seal.
-
Place the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.[6]
-
-
Distillation:
-
Turn on the condenser cooling water.
-
Begin stirring the crude material.
-
Slowly apply the vacuum. The pressure should drop to the desired level (e.g., ~4 mmHg).
-
Once a stable vacuum is achieved, begin to heat the distillation flask with the heating mantle.
-
Increase the temperature gradually. You may observe some initial bubbling as residual low-boiling solvents are removed.
-
Collect any low-boiling impurities in a separate receiving flask (the "forerun").
-
As the temperature approaches the expected boiling point (142-144 °C at 4 mmHg), change to a clean receiving flask to collect the main product fraction.
-
Maintain a steady distillation rate. If the distillation is too rapid, the separation will be inefficient.[6]
-
Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool under vacuum.
-
Once cooled, slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and condenser water.
-
The purified product should be stored under an inert atmosphere at 2-8°C to prevent degradation.[2]
-
IV. Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for vacuum distillation.
Standard Vacuum Distillation Setup
Caption: Diagram of a standard vacuum distillation apparatus.
V. References
-
Chem LibreTexts. (2021). 2.2: Distillation. --INVALID-LINK--
-
ChemicalBook. (2023). This compound. --INVALID-LINK--
-
University of Rochester. How To: Purify by Distillation. --INVALID-LINK--
-
Random Experiments international. (2015). How to do a vacuum distillation (Benzaldehyde). --INVALID-LINK--
-
LookChem. (2023). Cas 15182-92-0, this compound. --INVALID-LINK--
-
Santa Cruz Biotechnology. 4-(2-Dimethylamino-ethoxy)-benzaldehyde. --INVALID-LINK--
-
Sigma-Aldrich. 4-(2-(Dimethylamino)ethoxy)benzaldehyde. --INVALID-LINK--
-
Sciencemadness.org. (2015). Purification of benzaldehyde?. --INVALID-LINK--
-
The Brew Mechanic. (2023). Essential Safety precautions for distillation!. --INVALID-LINK--
-
PrimeStills. (2017). Distillation Safety Tips. --INVALID-LINK--
-
Organic Chemistry at CU Boulder. Distillation. --INVALID-LINK--
-
Google Patents. (2006). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate. --INVALID-LINK--
-
Chemist Ai. Distillation Troubleshooting: Common Problems and Solutions. --INVALID-LINK--
References
- 1. This compound | 15182-92-0 [chemicalbook.com]
- 2. Cas 15182-92-0,this compound | lookchem [lookchem.com]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. scbt.com [scbt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification Strategies for p-Hydroxybenzaldehyde
Welcome to the Technical Support Center for the purification of reaction mixtures containing p-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted p-hydroxybenzaldehyde.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Question: My primary impurity is not p-hydroxybenzaldehyde, but a new, more polar spot on my TLC. What is it and how do I remove it?
Answer: It is highly likely that the impurity is p-hydroxybenzoic acid, which forms from the oxidation of p-hydroxybenzaldehyde, especially when exposed to air.[1] To remove it, perform a basic aqueous wash. Dissolve your reaction mixture in an organic solvent like ethyl acetate and wash with a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2] The p-hydroxybenzoic acid will be deprotonated to form the corresponding sodium salt, which is soluble in the aqueous layer and can be easily separated.
Question: I performed a sodium bisulfite wash to remove p-hydroxybenzaldehyde, but a solid precipitated at the interface of the organic and aqueous layers. What is this and what should I do?
Answer: The solid is likely the sodium bisulfite adduct of p-hydroxybenzaldehyde, which can sometimes be insoluble in both the organic and aqueous layers.[3] To handle this, you can filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct.[3][4] The layers in the filtrate can then be separated.
Question: I'm trying to purify my product using column chromatography on silica gel, but I'm observing streaking and poor separation of the p-hydroxybenzaldehyde.
Answer: The phenolic hydroxyl group of p-hydroxybenzaldehyde can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, you can add a small amount of a modifier to your eluent, such as 0.5-1% triethylamine, to neutralize the acidic sites on the silica. Alternatively, you could consider using a different stationary phase, such as alumina.[5]
Question: My recrystallization of p-hydroxybenzaldehyde is resulting in a low yield. What can I do to improve it?
Answer: Low yield during recrystallization can be due to several factors. Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Cooling the solution slowly to room temperature and then in an ice bath can maximize crystal formation.[6] Also, consider the choice of solvent. p-Hydroxybenzaldehyde has limited solubility in water, so a mixed solvent system or recrystallization from a different organic solvent might be more effective.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted p-hydroxybenzaldehyde from a reaction mixture?
A1: The most common and effective methods for removing unreacted p-hydroxybenzaldehyde include:
-
Aqueous Extraction: Utilizing a liquid-liquid extraction with a basic aqueous solution to selectively remove the acidic p-hydroxybenzaldehyde.[9][10]
-
Chemical Scavenging (Bisulfite Wash): Using a saturated solution of sodium bisulfite to form a water-soluble adduct with the aldehyde, which can then be extracted into the aqueous phase.[1][3][11]
-
Recrystallization: Purifying the desired product by recrystallization, leaving the p-hydroxybenzaldehyde impurity in the mother liquor.[6]
-
Column Chromatography: Employing column chromatography to separate p-hydroxybenzaldehyde from the desired product based on polarity.[12][13]
Q2: What is the chemical principle behind using a sodium bisulfite wash for p-hydroxybenzaldehyde removal?
A2: This method is based on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde.[14][15] This reaction forms an α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[14] This adduct is a charged species that is typically water-soluble, allowing for its easy separation from the organic phase through extraction.[3][11][14] The reaction is reversible, and the aldehyde can be regenerated by adding a strong base or acid.[1][14]
Q3: When should I choose an aqueous basic extraction over a bisulfite wash?
A3: An aqueous basic extraction is a good choice when your desired product is not acidic and is stable to basic conditions. The phenolic hydroxyl group of p-hydroxybenzaldehyde (pKa ≈ 7.6) allows it to be deprotonated by a moderately basic solution (like sodium bicarbonate or carbonate) and extracted into the aqueous layer.[7][16] A bisulfite wash is more specific for aldehydes and can be used when your product might also have acidic protons or is base-sensitive.[3][11]
Q4: Can I recover the p-hydroxybenzaldehyde after a bisulfite wash?
A4: Yes, the formation of the bisulfite adduct is a reversible reaction. To recover the p-hydroxybenzaldehyde, the aqueous layer containing the adduct can be treated with a base, such as sodium hydroxide, to a pH of around 12.[3][14] This regenerates the aldehyde, which can then be extracted back into an organic solvent.[1][14]
Physicochemical Data for p-Hydroxybenzaldehyde
| Property | Value | Source(s) |
| Molecular Weight | 122.12 g/mol | [7][16][17][18] |
| Melting Point | 112-116 °C | [7][16][17][19] |
| Boiling Point | ~310 °C (decomposes) | [16][20] |
| pKa | 7.61 | [7][16] |
| Solubility in Water | 13 g/L (30 °C) | [7][16][19] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, ethyl acetate; slightly soluble in benzene. | [7][8][18][21] |
Experimental Protocols
Protocol 1: Removal of p-Hydroxybenzaldehyde via Basic Aqueous Extraction
This protocol is suitable for reaction mixtures where the desired product is not acidic.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of p-hydroxybenzaldehyde, is typically the bottom layer when using dichloromethane and the top layer with ethyl acetate.
-
Aqueous Layer Removal: Carefully drain and discard the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.
Protocol 2: Removal of p-Hydroxybenzaldehyde via Sodium Bisulfite Wash
This protocol is highly selective for aldehydes.
-
Dissolution: Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[3] For aromatic aldehydes, methanol is a good choice.[14]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds.[11][14]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake the funnel again.[14]
-
Layer Separation: Allow the layers to separate. The p-hydroxybenzaldehyde bisulfite adduct will be in the aqueous phase.[3]
-
Organic Layer Isolation: Separate and collect the organic layer containing your purified product.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous drying agent and concentrate under reduced pressure.
Protocol 3: Regeneration of p-Hydroxybenzaldehyde from the Bisulfite Adduct
-
Isolation: Isolate the aqueous layer from Protocol 2 containing the bisulfite adduct.
-
Organic Solvent Addition: Add an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Basification: While monitoring the pH, add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer reaches 12.[14]
-
Extraction: Shake the funnel to extract the regenerated p-hydroxybenzaldehyde into the organic layer.
-
Separation and Collection: Separate the layers and collect the organic phase. The organic layer can then be dried and concentrated to recover the p-hydroxybenzaldehyde.
Diagrams
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. p-hydroxy benzaldehyde [chembk.com]
- 8. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]
- 9. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. jackwestin.com [jackwestin.com]
- 13. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 17. deshangchemical.com [deshangchemical.com]
- 18. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 20. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. solubilityofthings.com [solubilityofthings.com]
Preventing elimination side reactions in the synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles to help you overcome common challenges, particularly the prevention of elimination side reactions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing direct causes and actionable solutions.
Q1: My reaction yield is low, and I've identified N,N-dimethylvinylamine and 4-hydroxybenzaldehyde as major contaminants. What is causing this?
Answer: This is a classic case of a competing Elimination (E2) reaction outcompeting your desired Substitution (SN2) reaction. The intended reaction is a Williamson Ether Synthesis, where the phenoxide of 4-hydroxybenzaldehyde acts as a nucleophile to displace the chloride from 2-(dimethylamino)ethyl chloride.[1][2]
However, the phenoxide is also a strong base, and the 2-(dimethylamino)ethyl chloride has hydrogen atoms on the carbon adjacent to the chloride (β-hydrogens). Under certain conditions, the phenoxide will act as a base and abstract a β-hydrogen, leading to the elimination of HCl and the formation of the undesired byproduct, N,N-dimethylvinylamine. This process regenerates the 4-hydroxybenzaldehyde starting material, explaining its presence in your final mixture.[2][3]
The primary factors that favor this unwanted E2 pathway are:
-
High Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are generally favored by higher temperatures.[4]
-
Strong, Sterically Hindered Base: While the phenoxide itself is not exceptionally hindered, using very strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) in high concentrations can increase the rate of elimination.[5][6]
-
Inappropriate Solvent Choice: Protic solvents can slow down the SN2 reaction rate by solvating the nucleophile, giving the E2 reaction more opportunity to occur.[1]
Q2: How can I modify my Williamson Ether Synthesis protocol to maximize the yield of the desired ether and minimize elimination?
Answer: Optimizing a Williamson ether synthesis is a balancing act of promoting the SN2 pathway while suppressing the E2 pathway. The key is to create conditions where the phenoxide acts as an effective nucleophile but a less effective base.
Here is a summary of recommended adjustments:
| Parameter | Poor Conditions (Favors E2) | Optimal Conditions (Favors SN2) | Rationale |
| Base | Strong bases (e.g., NaH, NaOH, t-BuOK)[7] | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃)[8][9] | Milder bases maintain a lower equilibrium concentration of the highly reactive phenoxide, reducing its ability to act as a strong base for elimination. |
| Temperature | >100 °C | 50-80 °C[3] | Lower temperatures significantly favor the SN2 pathway over the E2 pathway, which has a higher energy of activation.[4] |
| Solvent | Protic solvents (e.g., Ethanol, Water) | Polar aprotic solvents (e.g., DMF, Acetonitrile)[1][3] | Polar aprotic solvents solvate the counter-ion (e.g., K⁺) but leave the phenoxide anion "naked" and highly nucleophilic, accelerating the SN2 reaction.[7] |
| Leaving Group | -Cl | -I or -OTs (tosylate) | A better leaving group (Iodide or Tosylate) allows the reaction to proceed under milder temperature conditions, further disfavoring elimination. You can generate the iodide in situ by adding a catalytic amount of NaI or KI (Finkelstein reaction conditions). |
Below is a DOT script visualizing the optimized workflow.
Caption: Optimized Williamson Synthesis Workflow.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can you illustrate the mechanistic competition between SN2 and E2 for this specific reaction?
Answer: Certainly. Both reactions start with the same reactants: the 4-formylphenoxide anion and 2-(dimethylamino)ethyl chloride. The outcome is determined by the site of attack by the phenoxide.
-
SN2 Path (Desired): The oxygen atom of the phenoxide acts as a nucleophile . It attacks the carbon atom bearing the chlorine (the α-carbon) in a backside attack, displacing the chloride ion in a single, concerted step to form the C-O bond of the ether.[1][2] This pathway is favored by less steric hindrance and strong nucleophiles.[10][11]
-
E2 Path (Undesired): The oxygen atom of the phenoxide acts as a base . It abstracts a proton from the carbon adjacent to the one with the chlorine (the β-carbon). This initiates a cascade where the C-H bond electrons form a C=C double bond, and the chloride ion is ejected simultaneously.[3][5] This pathway is favored by strong bases and higher temperatures.[10]
The following diagram illustrates this competition:
Caption: Competing SN2 and E2 reaction pathways.
Q2: Are there alternative synthetic routes that avoid the use of a strong base and thus prevent elimination?
Answer: Yes, the Mitsunobu reaction is an excellent alternative for forming this ether under mildly acidic to neutral conditions, completely circumventing the need for a strong base.[12][13]
The reaction converts the hydroxyl group of an alcohol into a good leaving group in situ, allowing it to be displaced by a nucleophile. In this case, 4-hydroxybenzaldehyde acts as the nucleophile, and 2-(dimethylamino)ethanol is the alcohol component.
The key reagents are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
Mechanism Overview:
-
PPh₃ attacks DEAD to form a betaine intermediate.[14]
-
This intermediate protonates the nucleophile (4-hydroxybenzaldehyde).
-
The alcohol (2-(dimethylamino)ethanol) attacks the activated phosphorus, forming an alkoxyphosphonium salt, which is an excellent leaving group.
-
The phenoxide then displaces this leaving group in an SN2 fashion to form the desired ether.[14]
Advantages:
-
Avoids strongly basic conditions, eliminating the E2 side reaction.
-
Reaction proceeds with clean inversion of configuration at the alcohol's stereocenter (not relevant here, but a key feature).[13]
-
Generally high-yielding.
Disadvantages:
-
Reagents (DEAD, PPh₃) are more expensive than those for the Williamson synthesis.
-
Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification.
Q3: The 2-(dimethylamino)ethyl chloride I purchased is a hydrochloride salt. How does this impact the reaction stoichiometry?
Answer: This is a critical practical point. 2-(Dimethylamino)ethyl chloride hydrochloride is an ammonium salt. The base you add to the reaction will react with this acidic salt before it deprotonates the 4-hydroxybenzaldehyde.
Therefore, you must add at least one additional equivalent of base to neutralize the hydrochloride salt and liberate the free amine form of the alkylating agent. A common strategy is to use a primary base like K₂CO₃ to deprotonate the phenol and a tertiary amine base like triethylamine (TEA) to neutralize the hydrochloride salt.
Stoichiometry Example:
-
4-hydroxybenzaldehyde: 1.0 eq.
-
2-(dimethylamino)ethyl chloride hydrochloride: 1.1 eq.
-
Potassium Carbonate (K₂CO₃): 1.5 - 2.0 eq. (To deprotonate the phenol)
-
Triethylamine (TEA): 1.1 eq. (To neutralize the HCl salt)
Failing to account for the acidic proton on the hydrochloride salt will result in insufficient base to deprotonate the phenol, leading to little or no reaction.
Part 3: Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis
This protocol is designed to maximize the SN2 product.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M).
-
Reagent Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq.) followed by triethylamine (1.1 eq.) to the stirring suspension.[15]
-
Reaction: Heat the reaction mixture to 70-80°C and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.[15]
-
Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove any remaining triethylamine), saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Alternative Synthesis via Mitsunobu Reaction
This protocol avoids strongly basic conditions.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxybenzaldehyde (1.2 eq.), 2-(dimethylamino)ethanol (1.0 eq.), and triphenylphosphine (1.2 eq.). Dissolve the components in anhydrous THF (approx. 0.4 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the cooled, stirring solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct. Purify directly by flash column chromatography. The less polar byproducts will typically elute before the more polar desired product.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. byjus.com [byjus.com]
- 4. reddit.com [reddit.com]
- 5. SN2 vs E2 [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgchemres.org [orgchemres.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. studley.ai [studley.ai]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 15. This compound CAS#: 15182-92-0 [amp.chemicalbook.com]
Troubleshooting low yield in the synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde
Welcome to the technical support center for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The synthesis, a variation of the Williamson ether synthesis, is a crucial step in the preparation of various pharmaceutical intermediates, including cyclosporin A analogs which are notable as NTCP inhibitors.[1][2] This resource provides in-depth, experience-driven advice to help you navigate the complexities of this reaction and achieve higher yields and purity.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
This section directly addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in the synthesis of this compound typically stem from a few key areas: incomplete reaction, competing side reactions, or suboptimal reaction conditions.[3] Let's break down the likely culprits.
-
Incomplete Deprotonation of 4-Hydroxybenzaldehyde: The reaction begins with the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[3] If the base is not strong enough or used in insufficient quantity, a significant portion of your starting material will remain unreacted.[4]
-
Side Reactions: The Williamson ether synthesis is prone to competition from other reaction pathways.[5]
-
E2 Elimination: The alkylating agent, 2-(dimethylamino)ethyl chloride, can undergo an E2 elimination reaction in the presence of a strong base, forming an alkene and reducing the amount of reagent available for the desired SN2 reaction.[6][7]
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired byproducts.[5][6]
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature plays a critical role.[3] Protic solvents can solvate the nucleophile, reducing its reactivity, while temperatures that are too high can favor elimination side reactions.[5]
Q2: How can I optimize my reaction conditions to improve the yield?
Optimizing your reaction involves a systematic evaluation of the base, solvent, temperature, and potentially the use of a catalyst.
| Parameter | Recommendation | Rationale |
| Base | Use a moderately strong base like potassium carbonate (K₂CO₃).[3][6] | A mild base is often sufficient to deprotonate the phenol without promoting significant elimination of the alkyl halide.[3] Stronger bases like sodium hydride (NaH) can be used but may increase side reactions.[3][4] |
| Solvent | Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[5] | These solvents effectively dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[5] |
| Temperature | Maintain a reaction temperature between 50-100 °C.[3][5] | This temperature range generally provides sufficient energy to overcome the activation barrier without excessively favoring the E2 elimination pathway.[5] |
| Catalyst | Consider the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide.[5][8] | A PTC can facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction occurs, often leading to faster reactions and higher yields under milder conditions.[8][9] |
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I purify my product?
The most common impurities are unreacted 4-hydroxybenzaldehyde, byproducts from side reactions, and residual reagents.
-
Purification Strategy:
-
Aqueous Workup: After the reaction, pouring the mixture into ice water can help precipitate the crude product.[3]
-
Extraction: A common procedure involves extracting the product from an aqueous solution into an organic solvent like chloroform or ethyl acetate.[1] Subsequent washing of the organic layer with a dilute acid solution can help remove any remaining basic impurities.
-
Distillation: The final product, this compound, is often purified by distillation under reduced pressure. The boiling point is reported to be around 142-144 °C at 0.533 kPa.[1]
-
Q4: My reaction seems to have stalled and is not going to completion. What should I investigate?
A stalled reaction often points to an issue with one of the core components of the reaction.
-
Check Your Reagents:
-
Base: If using a hygroscopic base like potassium carbonate, ensure it is dry. Moisture can reduce its effectiveness. For highly sensitive bases like sodium hydride, anhydrous conditions are critical.[4]
-
Alkylating Agent: Verify the purity of your 2-(dimethylamino)ethyl chloride hydrochloride. Impurities can inhibit the reaction.
-
-
Reaction Time and Temperature: Williamson ether syntheses can sometimes be slow, requiring several hours to reach completion.[5] Ensure you are allowing sufficient reaction time at the appropriate temperature. Monitoring the reaction by TLC is crucial to determine if it is progressing.
Experimental Workflow and Protocols
To provide a practical framework, a detailed experimental protocol is outlined below, integrating best practices discussed in the troubleshooting guide.
Diagram of the Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
Detailed Synthesis Protocol
This protocol is a composite of established methods and best practices.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in DMF.[1][3]
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.[1]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.
-
Addition of Alkylating Agent: To this mixture, add 2-(dimethylamino)ethyl chloride hydrochloride (1.0 - 1.2 eq) and triethylamine (1.0 eq) to neutralize the hydrochloride salt.[1]
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature, monitoring the progress by TLC. The reaction is typically complete within 2-8 hours.[1][5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water to precipitate the crude product.[3]
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or chloroform (3x volume of the aqueous layer).[1]
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Williamson ether synthesis?
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5] In this reaction, the deprotonated alcohol (an alkoxide) acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.[5][7]
Q2: Why is a primary alkyl halide preferred for this reaction?
The SN2 mechanism is sensitive to steric hindrance.[3] Primary alkyl halides, like 2-(dimethylamino)ethyl chloride, are less sterically hindered and therefore more susceptible to nucleophilic attack.[10] Secondary and tertiary alkyl halides are more prone to undergo the competing E2 elimination reaction, which would result in a lower yield of the desired ether product.[6][11]
Q3: Can I use a stronger base like sodium hydride (NaH)?
While a strong base like NaH will ensure complete deprotonation of the 4-hydroxybenzaldehyde, it can also increase the rate of the competing E2 elimination side reaction.[4][10] For this particular synthesis, a milder base like potassium carbonate is often a better choice to balance the rates of the desired and undesired reactions.[3] If using NaH, it is crucial to maintain anhydrous conditions as it reacts violently with water.[4]
Q4: What is the role of triethylamine in the reaction when using 2-(dimethylamino)ethyl chloride hydrochloride?
2-(Dimethylamino)ethyl chloride is often supplied as a hydrochloride salt to improve its stability. The triethylamine is a non-nucleophilic base added to neutralize the hydrogen chloride, liberating the free amine which is the active alkylating agent in the reaction.[1]
References
- 1. This compound | 15182-92-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phase transfer catalysis | PPTX [slideshare.net]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability and Degradation of 4-[2-(Dimethylamino)ethoxy]benzaldehyde
Welcome to the technical support center for 4-[2-(Dimethylamino)ethoxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including cyclosporin A analogs which act as NTCP inhibitors.[1][2][3] Its stability is a critical parameter that can impact the purity, potency, and safety of the final drug product. Understanding its degradation pathways is essential for developing stable formulations and robust analytical methods. This guide provides a comprehensive overview of potential stability issues and a systematic approach to conducting forced degradation studies.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Appearance | Light yellow powder to Brown to Dark Brown Oil/Liquid | [2][3][4] |
| Boiling Point | 142 °C | [2][5] |
| Solubility | Sparingly soluble in Chloroform and DMSO | [2][5] |
| pKa | 8.55 ± 0.28 (Predicted) | [2][5] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [4][5] |
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of the compound, it should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[4][5] This minimizes the risk of oxidative degradation and degradation from exposure to atmospheric moisture. The compound is also noted to be air-sensitive.
Q2: I've noticed a change in the color of my compound from light yellow to a darker brown. Does this indicate degradation?
A2: A color change can be an indicator of degradation. Aldehydes, in general, are susceptible to oxidation, which can lead to the formation of colored impurities. It is recommended to re-analyze the material using a suitable analytical technique like HPLC to assess its purity and identify any potential degradation products.
Sample Preparation and Solution Stability
Q3: What solvents are recommended for preparing solutions of this compound for analytical testing?
A3: The compound is sparingly soluble in chloroform and DMSO.[2][5] For HPLC analysis, a common approach is to dissolve the compound in a small amount of a compatible organic solvent (like acetonitrile or methanol) and then dilute it with the mobile phase. Always assess the stability of the compound in the chosen analytical solvent, as the solvent itself can sometimes contribute to degradation.
Q4: My solutions of the compound appear to be unstable, showing new peaks in the chromatogram over a short period. What could be the cause?
A4: Solution instability can arise from several factors:
-
pH effects: The tertiary amine in the ethoxy side chain can be protonated or deprotonated depending on the pH of the solution. This can affect its stability.
-
Solvent reactivity: Protic solvents could potentially react with the aldehyde group.
-
Exposure to light or air: Photodegradation and oxidation can occur in solution. It is advisable to use amber vials and prepare solutions fresh.
Troubleshooting Guide
This section addresses specific issues that may arise during stability and degradation studies.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation in acidic conditions. | The ether linkage or the dimethylamino group may be susceptible to acid hydrolysis. | Perform a time-course study at a milder acidic pH. Characterize the degradation products to confirm the cleavage site. |
| Multiple degradation peaks under oxidative stress. | The aldehyde group is prone to oxidation to a carboxylic acid. The tertiary amine can also be oxidized. The aromatic ring may also be susceptible to oxidation. | Use a milder oxidizing agent or a lower concentration of the stressing agent. Employ mass spectrometry (LC-MS) to identify the molecular weights of the degradation products. |
| Inconsistent results in thermal stress studies. | The physical form of the compound (solid vs. liquid/oil) can influence thermal degradation. Impurities in the starting material could catalyze degradation. | Ensure a consistent physical form for all thermal stress experiments. Use a highly pure starting material and verify its purity before initiating the study. |
| No significant degradation observed under photolytic conditions. | The compound may be photostable under the tested conditions, or the light source intensity may be insufficient. | As per ICH Q1B guidelines, ensure exposure to a combination of UV and visible light of sufficient intensity.[6] If the compound is in solution, the solvent may be absorbing the light. |
Forced Degradation Studies: A Methodical Approach
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.[6][8]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
Detailed Protocols
Objective: To generate a degradation of 5-20% to allow for the identification of degradation products.[6]
1. Acid and Base Hydrolysis
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Maintain the solutions at room temperature. If no degradation is observed, heat the solutions at a controlled temperature (e.g., 60°C).[6]
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze by HPLC.
Causality: The ether linkage and the tertiary amine are potential sites for hydrolysis under acidic or basic conditions. The aldehyde group may also be involved in reactions, particularly in the presence of a strong base.
2. Oxidative Degradation
-
Prepare a 1 mg/mL stock solution of the compound.
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Sample at appropriate time intervals.
-
Analyze by HPLC.
Causality: The aldehyde group is highly susceptible to oxidation to the corresponding carboxylic acid. The tertiary amine can also undergo oxidation.
3. Thermal Degradation
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Also, prepare a solution of the compound and subject it to the same thermal stress.
-
Sample at various time points.
-
For the solid sample, dissolve it in a suitable solvent before analysis.
-
Analyze all samples by HPLC.
Causality: Thermal stress can provide the energy needed to overcome activation barriers for various degradation reactions.
4. Photodegradation
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6]
-
Simultaneously, run a dark control for both the solid and solution samples.
-
Sample at appropriate time points.
-
Analyze by HPLC.
Causality: The aromatic ring and the carbonyl group are chromophores that can absorb UV or visible light, leading to photochemical reactions.
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways.
References
- 1. This compound | 15182-92-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 15182-92-0 [amp.chemicalbook.com]
- 4. 4-(2-(Dimethylamino)ethoxy)benzaldehyde | 15182-92-0 [sigmaaldrich.com]
- 5. This compound CAS#: 15182-92-0 [m.chemicalbook.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis and Purification of 4-[2-(Dimethylamino)ethoxy]benzaldehyde
Welcome to the technical support center for the synthesis and purification of 4-[2-(Dimethylamino)ethoxy]benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges, improve purity, and increase the yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 2-(dimethylamino)ethyl halide, typically 2-(dimethylamino)ethyl chloride hydrochloride, in the presence of a base.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include the choice and stoichiometry of the base, reaction temperature, and solvent. A common issue is the competition between the desired SN2 reaction and a potential E2 elimination side reaction.[2] Careful control of temperature, typically around 80°C, and the use of a suitable base like potassium carbonate can help maximize the yield of the desired ether.[1]
Q3: What are the typical physical properties of this compound?
A3: It is typically a light yellow or brown oil or low-melting solid.[3][4] It is sparingly soluble in water but soluble in organic solvents like chloroform, DMSO, and ethyl acetate.[3][4]
Q4: How should I store the final product?
A4: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent oxidation of the aldehyde group.[3][5]
Q5: What analytical techniques are recommended for purity assessment?
A5: High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis and detecting trace impurities.[6] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for structural confirmation and identifying major impurities.[7]
Troubleshooting Guide: Synthesis
Problem 1: Low Yield of the Desired Product
Symptoms:
-
TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted 4-hydroxybenzaldehyde.
-
Isolation of the product gives a lower than expected mass.
Potential Causes & Solutions:
-
Ineffective Deprotonation of 4-hydroxybenzaldehyde: The phenolic proton of 4-hydroxybenzaldehyde must be removed to form the nucleophilic phenoxide.
-
Solution: Ensure you are using a sufficiently strong base and in the correct stoichiometric amount. Potassium carbonate (K₂CO₃) is commonly used, and at least two equivalents are needed to neutralize the HCl from the 2-(dimethylamino)ethyl chloride hydrochloride salt and deprotonate the phenol. Using a stronger base like sodium hydride (NaH) can also be effective, but requires anhydrous conditions.
-
-
Competing Elimination Reaction: The alkoxide can act as a base, promoting an E2 elimination reaction with the 2-(dimethylamino)ethyl halide to form N,N-dimethylvinylamine.[2]
-
Solution: Maintain a moderate reaction temperature (e.g., 80-90°C). Higher temperatures can favor elimination.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC or HPLC. If starting material is still present after the initially planned time, extend the reaction time.
-
Problem 2: Presence of a Major Byproduct
Symptoms:
-
NMR or HPLC of the crude product shows a significant unknown peak.
Potential Causes & Solutions:
-
O-vs. C-Alkylation: While O-alkylation is favored, trace amounts of C-alkylation on the aromatic ring can occur.
-
Solution: This is generally a minor pathway. Purification by column chromatography should effectively remove these isomers.
-
-
Hydrolysis of the Halide: If there is moisture in the reaction, the 2-(dimethylamino)ethyl halide can hydrolyze to 2-(dimethylamino)ethanol.
-
Solution: Use anhydrous solvents (like DMF or acetonitrile) and ensure all glassware is thoroughly dried.
-
Troubleshooting Guide: Purification
The purification of this compound can be challenging due to its basic nature and potential for emulsion formation during aqueous workups.
Workflow for Purification
Below is a typical workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Problem 3: Difficulty with Acid-Base Extraction
Symptoms:
-
Formation of a persistent emulsion during the separation of aqueous and organic layers.
-
Low recovery of the product from the organic layer after extraction.
Potential Causes & Solutions:
-
Emulsion Formation: The amine functionality can act as a surfactant, stabilizing emulsions.
-
Solution 1: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.[8]
-
Solution 2: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Solution 3: If an emulsion persists, filter the entire mixture through a pad of Celite.
-
-
Product Protonation and Loss into Aqueous Layer: During a basic wash (e.g., with NaHCO₃) to remove acidic impurities, the product should remain in the organic layer. However, if the pH is not sufficiently basic, some product may be protonated and lost to the aqueous phase.
-
Solution: Ensure the pH of the aqueous layer is above the pKa of the tertiary amine (pKa is predicted to be around 8.55) to keep it in its neutral, organic-soluble form.[3]
-
Acid-Base Extraction Decision Tree
Caption: Decision-making process for troubleshooting acid-base extraction.
Problem 4: Ineffective Purification by Column Chromatography
Symptoms:
-
Product streaks down the column, leading to poor separation.
-
Co-elution of impurities with the product.
Potential Causes & Solutions:
-
Strong Interaction with Acidic Silica Gel: The basic tertiary amine can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing and streaking.[9]
-
Solution 1: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.5-2%), to the eluent. This will compete for the acidic sites on the silica gel and improve the peak shape.[10][11]
-
Solution 2: Use a deactivated stationary phase like amine-functionalized silica or basic alumina.[9]
-
-
Inappropriate Solvent System: The polarity of the eluent may not be optimized for separation.
-
Solution: Develop a suitable solvent system using TLC first. A good starting point for this polar compound is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol for more polar impurities.[10] Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for good separation on the column.
-
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Modifier (if needed) | Target Impurities Removed |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) | 1% Triethylamine | Less polar byproducts, unreacted alkyl halide |
| Silica Gel | Dichloromethane / Methanol (e.g., 98:2 to 95:5) | 1% Triethylamine | Unreacted 4-hydroxybenzaldehyde, more polar byproducts |
| Alumina (basic) | Hexane / Ethyl Acetate | None | General purification, avoids acidic stationary phase |
Problem 5: Failure to Crystallize or Oiling Out During Recrystallization
Symptoms:
-
The purified oil does not solidify upon cooling or standing.
-
During recrystallization attempts, the compound separates as an oil rather than forming crystals.
Potential Causes & Solutions:
-
Residual Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Ensure the material is of high purity (>95%) before attempting recrystallization. If necessary, repeat column chromatography.
-
-
Incorrect Recrystallization Solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold.[12]
-
Solution: Systematically screen for suitable solvents.[13] For this compound, consider solvent systems like ethyl acetate/hexanes, acetone/hexanes, or isopropanol/water.[13] Start by dissolving the compound in a minimal amount of the more polar solvent (the "good" solvent) while hot, then slowly add the less polar solvent (the "poor" solvent) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Cooling Too Rapidly: Rapid cooling can lead to oiling out.
-
Solution: Allow the hot solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Analytical Characterization
¹H NMR Spectroscopy: The ¹H NMR spectrum provides clear diagnostic signals for structural confirmation.
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde proton (-CHO) | ~9.87 | Singlet | 1H |
| Aromatic protons (ortho to -CHO) | ~7.82 | Doublet | 2H |
| Aromatic protons (ortho to -OR) | ~6.98 | Doublet | 2H |
| Methylene protons (-OCH₂) | ~4.15 | Triplet | 2H |
| Methylene protons (-NCH₂) | ~2.78 | Triplet | 2H |
| Methyl protons (-N(CH₃)₂) | ~2.34 | Singlet | 6H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is inferred from typical values for substituted benzaldehydes.[7][14]
HPLC Analysis: A reverse-phase HPLC method is suitable for assessing the purity of this compound.
Table 3: Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard for reverse-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for the basic analyte by keeping it protonated.[6] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase HPLC. |
| Gradient | Start with 10-95% B over 20 minutes | A scouting gradient to determine the approximate elution time.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 280 nm | The benzaldehyde chromophore has strong absorbance in this region. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
This guide provides a comprehensive framework for troubleshooting the synthesis and purification of this compound. By understanding the underlying chemical principles and systematically addressing potential issues, researchers can achieve higher purity and yields in their experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. biotage.com [biotage.com]
- 6. onyxipca.com [onyxipca.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. pharmtech.com [pharmtech.com]
Validation & Comparative
A Guide to Linker Selection in Drug Synthesis: A Comparative Analysis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde and Alternative Chemistries
Introduction: The Lynchpin of Targeted Therapy
In the landscape of modern therapeutics, particularly in oncology, precision is paramount. Antibody-Drug Conjugates (ADCs) represent a pinnacle of this targeted approach, combining the specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload.[1][2] The success of this molecular Trojan horse, however, hinges on a critical third component: the linker. This chemical bridge dictates the stability of the ADC in circulation, the mechanism of drug release, and ultimately, its therapeutic index.[]
Linkers are broadly categorized into two families: cleavable and non-cleavable.[4][5][6] Non-cleavable linkers offer exceptional plasma stability, releasing their payload only upon complete lysosomal degradation of the antibody.[4][7] Cleavable linkers, conversely, are designed to break under specific physiological conditions prevalent at the target site, such as the acidic environment of a tumor or the presence of specific intracellular enzymes.[][7]
This guide provides an in-depth comparative analysis of linker technologies, with a specific focus on 4-[2-(Dimethylamino)ethoxy]benzaldehyde , a precursor for synthesizing pH-sensitive hydrazone linkers. We will explore its mechanism, performance, and objectively compare it against other prevalent linker classes—enzyme-cleavable, reducible, and non-cleavable—to provide researchers and drug developers with the data-driven insights needed for rational linker design.
Section 1: A Deep Dive into this compound and Hydrazone Linkers
The utility of this compound in drug synthesis lies in its aldehyde functional group, which serves as a reactive handle for forming acid-labile hydrazone bonds.[8] This specific molecule offers a unique combination of a pH-sensitive conjugation point and a solubilizing side chain.
Chemical Profile and Structure
This compound is an aromatic aldehyde featuring a dimethylaminoethoxy group at the para position.[9][10] This side chain is significant; its tertiary amine and ether components can enhance the hydrophilicity of the linker, a crucial factor for mitigating the aggregation often associated with hydrophobic payloads and improving the pharmacokinetic properties of the resulting conjugate.[11]
Caption: Chemical Structure of this compound.
Mechanism of Action: pH-Dependent Hydrolysis
The core function of this molecule is to form a hydrazone linker. This is achieved through the condensation reaction between its aldehyde group and a hydrazine moiety present on a cytotoxic payload.[][13][]
The resulting C=N double bond of the hydrazone is the key to its pH sensitivity. At the physiological pH of blood (~7.4), this bond is relatively stable, ensuring the cytotoxic payload remains tethered to the antibody during circulation and minimizing off-target toxicity.[][15] However, upon internalization of the ADC into a cancer cell, it is trafficked to acidic compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][15][16] In this acidic milieu, the hydrazone bond is readily hydrolyzed, cleaving the linker and liberating the active drug precisely where it is needed.[7][]
Caption: Formation and Cleavage Pathway of a Hydrazone Linker.
Inherent Strengths and Limitations
The primary advantage of hydrazone linkers is their straightforward, non-enzymatic release mechanism, which relies on a fundamental chemical property—the pH gradient between the bloodstream and intracellular vesicles.[][17] However, this class of linkers is not without its challenges.
-
Strength: Provides targeted release in the acidic tumor microenvironment or intracellular compartments.[17]
-
Limitation: A critical challenge is balancing stability in plasma versus the rate of cleavage in tumor cells.[] Early hydrazone-based ADCs, such as the initially approved version of Mylotarg® (gemtuzumab ozogamicin), faced issues with insufficient plasma stability, leading to premature drug release and systemic toxicity.[5][11][][15] While modern designs have improved, this remains a key optimization parameter.
Section 2: A Comparative Analysis of Alternative Linker Technologies
The choice of linker is dictated by the payload's mechanism of action, the target antigen's biology, and the desired therapeutic outcome. Here, we compare hydrazone linkers with other leading technologies.
Enzyme-Cleavable Linkers (Peptide-Based)
This is arguably the most successful class of cleavable linkers used in approved ADCs.[18] They utilize short peptide sequences that are substrates for lysosomal proteases, such as Cathepsin B, which are highly active in many tumor cells.[5][]
-
Mechanism: After the ADC is internalized, proteases cleave the peptide sequence, releasing the payload. A self-immolative spacer, like p-aminobenzyl carbamate (PABC), is often used to ensure the released drug is in its native, unmodified form.[18]
-
Common Examples: The most widely used sequence is valine-citrulline (Val-Cit).[5][18][] Other dipeptides like valine-alanine (Val-Ala) and tetrapeptides like glycine-glycine-phenylalanine-glycine (GGFG) are also employed, with longer peptides often conferring greater plasma stability.[5][18]
-
Performance vs. Hydrazones: Peptide linkers generally exhibit superior plasma stability compared to hydrazones, as their cleavage is dependent on specific enzymes rather than ambient pH.[5][] This can lead to a better safety profile and a wider therapeutic window.
Caption: Structure of a Val-Cit-PABC Linker.
Reducible Linkers (Disulfide-Based)
This strategy leverages the significant difference in reducing potential between the extracellular environment and the intracellular cytosol.
-
Mechanism: These linkers incorporate a disulfide bond (-S-S-) that is stable in the bloodstream. Inside the cell, the high concentration of reducing agents, primarily glutathione (GSH), rapidly cleaves the bond to release the thiol-containing drug.[]
-
Performance vs. Hydrazones: Disulfide linkers offer another specific intracellular release trigger. Their stability can be modulated by introducing steric hindrance near the disulfide bond, which slows the rate of reduction in plasma while still allowing for efficient cleavage inside the cell.[18] This "tunability" is a key design feature.
Non-Cleavable Linkers
In contrast to all cleavable strategies, non-cleavable linkers are designed for maximum stability.
-
Mechanism: The linker forms a highly stable bond (e.g., a thioether) between the drug and the antibody. The payload is released only after the entire antibody is degraded into its constituent amino acids by proteases within the lysosome.[4][7] The released active component is the payload still attached to the linking amino acid.
-
Common Example: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable linker, famously employed in Kadcyla® (ado-trastuzumab emtansine).[18]
-
Performance vs. Hydrazones: Non-cleavable linkers provide the highest plasma stability, which can significantly reduce off-target toxicity.[][4] However, their reliance on full antibody degradation can be a slower process. Furthermore, the resulting charged amino acid-linker-drug catabolite is typically membrane-impermeable, which can limit the "bystander effect"—the ability of a released drug to diffuse out and kill adjacent antigen-negative tumor cells.[7]
Section 3: Data-Driven Performance Comparison
The selection of a linker is a multi-parameter optimization problem. The table below summarizes the key performance characteristics of the discussed linker technologies.
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Release Trigger | Key Advantages | Key Limitations | Prominent Clinical Example(s) |
| Hydrazone | Acid Hydrolysis | Moderate | Low pH (4.5-6.5)[][15] | Non-enzymatic release; effective in acidic tumor microenvironments.[][17] | Potential for premature release in circulation; stability can be challenging to optimize.[5][11][] | Mylotarg®, Besponsa®[11][] |
| Peptide (e.g., Val-Cit) | Enzymatic (Protease) | High | Cathepsin B and other lysosomal proteases.[5][] | High plasma stability; specific release by enzymes overexpressed in tumors.[] | Dependent on protease expression levels in target cells. | Adcetris®, Padcev®, Enhertu®[5][18] |
| Disulfide | Reduction | Moderate to High | High intracellular glutathione concentration.[] | Specific intracellular release; stability is tunable via steric hindrance.[18] | Potential for off-target cleavage in reducing environments. | |
| Non-Cleavable (e.g., SMCC) | Antibody Degradation | Very High | Lysosomal proteolysis of the entire antibody.[4][7] | Excellent plasma stability; reduced off-target toxicity.[][4] | Slower payload release; limited bystander effect due to charged catabolite.[7] | Kadcyla®[4][18] |
Section 4: Experimental Protocols and Validation
Trustworthy research relies on robust and reproducible methodologies. The following protocols provide a framework for the synthesis and evaluation of drug-linker conjugates.
Synthesis of a Hydrazone Drug-Linker from this compound
This protocol describes the formation of a drug-linker complex using a model drug containing a hydrazide functional group.
Objective: To conjugate a hydrazide-containing payload to this compound.
Materials:
-
This compound (Linker Precursor)
-
Payload-NHNH₂ (Hydrazide-functionalized cytotoxic drug)
-
Anhydrous Ethanol or similar protic solvent
-
Glacial Acetic Acid (catalyst)
-
Reaction vessel, magnetic stirrer, condenser
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of the Payload-NHNH₂ in anhydrous ethanol in a round-bottom flask.
-
Addition of Linker: Add 1.1 equivalents of this compound to the solution. Rationale: A slight excess of the aldehyde ensures complete consumption of the more valuable payload.
-
Catalysis: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture. Rationale: The acid catalyzes the condensation reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 50-60°C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Purify the resulting crude product (the drug-linker) via reverse-phase HPLC or silica gel chromatography to isolate the desired compound.
-
Characterization: Confirm the identity and purity of the final drug-linker complex using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Workflow for ADC Preparation and Evaluation
This workflow outlines the key stages from drug-linker synthesis to in vitro validation.
Caption: Experimental Workflow for ADC Synthesis and Evaluation.
In Vitro Assay for pH-Dependent Linker Cleavage
Objective: To quantify the rate of drug release from a hydrazone-linked ADC at physiological vs. acidic pH.
Procedure:
-
Incubation Setup: Prepare two sets of samples. In each, incubate the purified ADC at a known concentration (e.g., 1 mg/mL) in either:
-
Buffer A: Phosphate-buffered saline (PBS) at pH 7.4.
-
Buffer B: Acetate buffer at pH 5.0.
-
-
Time Course: Incubate both sets at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each buffer condition.
-
Analysis: Analyze the aliquots using an appropriate method to separate and quantify the released drug from the intact ADC. Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC are common methods.
-
Data Interpretation: Plot the percentage of released drug versus time for both pH conditions. A successful pH-sensitive linker will show minimal release at pH 7.4 and significant, time-dependent release at pH 5.0.[13] The half-life (t₁/₂) of the linker under each condition can be calculated from this data.
Conclusion and Future Outlook
The selection of a linker is a strategic decision that profoundly impacts the efficacy and safety of a drug conjugate. This compound provides a valuable tool for creating pH-sensitive hydrazone linkers, offering a non-enzymatic release mechanism triggered by the acidic environment of tumor cells. Its design thoughtfully incorporates a potentially solubilizing moiety to improve the overall biophysical properties of the conjugate.
However, the field has evolved, and the "ideal" linker must be chosen in the context of the specific therapeutic application.
-
For payloads that require sharp differentiation between plasma and lysosomal environments and where bystander activity is not critical, non-cleavable linkers offer unmatched stability.
-
For broad applicability across many tumor types with high lysosomal activity, enzyme-cleavable peptide linkers like Val-Cit have become the gold standard due to their high stability and specific cleavage.[18]
-
Hydrazone linkers remain highly relevant, particularly for targeting the acidic tumor microenvironment or for payloads where an alternative release mechanism is desired. Recent innovations, such as silyl ether-based acid-cleavable linkers, demonstrate ongoing efforts to improve the plasma stability of this class, addressing its primary historical limitation.[6][20]
Ultimately, there is no universal solution.[4][21] The optimal choice requires a holistic evaluation of the antibody's target, the payload's potency and properties, and the desired pharmacokinetic profile. By understanding the distinct advantages and trade-offs of each linker chemistry, from hydrazones to peptides and beyond, drug development professionals can make more informed decisions to engineer the next generation of smarter, safer, and more effective targeted therapies.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 15182-92-0 [chemicalbook.com]
- 10. Cas 15182-92-0,this compound | lookchem [lookchem.com]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 17. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 18. chempep.com [chempep.com]
- 20. researchgate.net [researchgate.net]
- 21. commercialization.wsu.edu [commercialization.wsu.edu]
A Comparative Guide to Impurity Profiling of 4-[2-(Dimethylamino)ethoxy]benzaldehyde: A Cross-Validation of HPLC and GC-MS
<
Introduction
In the landscape of pharmaceutical development and manufacturing, ensuring the safety, quality, and efficacy of drug products is paramount.[1] A critical aspect of this is the meticulous control of impurities, which can arise from various stages including synthesis, degradation, or storage.[1] The practice of impurity profiling, which involves the detection, identification, and quantification of these unwanted substances, is a regulatory necessity and a cornerstone of quality assurance.[1][2] This guide provides an in-depth, comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the impurity profiling of 4-[2-(Dimethylamino)ethoxy]benzaldehyde. This compound is a key intermediate in the synthesis of various pharmaceuticals, making the robust characterization of its purity profile essential.[3][4]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive, experience-driven perspective on the cross-validation of these two orthogonal methods. Cross-validation is the process of comparing results from two different analytical methods to ensure the data is reliable and comparable.[5][6] By understanding the strengths and limitations of both HPLC and GC-MS for this specific application, laboratories can develop a more comprehensive and robust impurity control strategy.
The Rationale for a Dual-Technique Approach
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analytes.[7][8] HPLC is a versatile technique well-suited for non-volatile, polar, and thermally unstable compounds, which constitute a significant portion of pharmaceutical impurities.[7][9] In contrast, GC-MS excels in the analysis of volatile and semi-volatile compounds, such as residual solvents and certain reaction by-products.[10][11][12]
Given that the synthesis of this compound can involve various starting materials, reagents, and solvents, a comprehensive impurity profile necessitates the detection of both volatile and non-volatile species.[13] A single analytical technique may not be sufficient to capture the full spectrum of potential impurities. Therefore, a cross-validation approach utilizing both HPLC and GC-MS provides a more complete and reliable assessment of the compound's purity.
Diagram of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC-MS.
Experimental Protocols
The following protocols are designed to be robust and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[14][15]
High-Performance Liquid Chromatography (HPLC) Method
The rationale for this reversed-phase HPLC method is its broad applicability to a wide range of organic molecules, including the target compound and its potential non-volatile impurities. The use of a gradient elution allows for the separation of compounds with varying polarities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector. An in-line mass spectrometer (MS) can be used for peak identification.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 25.0 mL with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This headspace GC-MS method is specifically designed to detect and quantify volatile and semi-volatile impurities, such as residual solvents from the synthesis process. Headspace injection is chosen to avoid introducing non-volatile matrix components into the GC system.
Instrumentation:
-
GC system with a headspace autosampler and a Mass Spectrometric (MS) detector.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-400
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 20 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5.0 mL of Dimethyl sulfoxide (DMSO).
-
Seal the vial immediately and vortex to dissolve.
Comparative Data Analysis
The performance of both methods was evaluated based on key validation parameters as recommended by ICH guidelines.[16]
| Validation Parameter | HPLC-UV/MS | GC-MS | Rationale for Performance |
| Specificity | High | High | Both techniques, especially when coupled with MS, provide excellent specificity for impurity identification in the presence of the main compound. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods demonstrate a strong linear relationship between concentration and response over the defined range. |
| LOD | ~0.01% | ~1 ppm | HPLC is highly sensitive for non-volatile impurities, while GC-MS excels in detecting trace levels of volatile compounds.[10][17] |
| LOQ | ~0.03% | ~5 ppm | The limits of quantification are suitable for the control of impurities at levels stipulated by regulatory authorities. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | Both methods show high accuracy, indicating the reliability of the quantitative results.[17] |
| Precision (%RSD) | < 2.0% | < 5.0% | Both methods exhibit good precision, ensuring the reproducibility of the results. |
Discussion of Results and Method Selection
The cross-validation study reveals the complementary nature of HPLC and GC-MS for the comprehensive impurity profiling of this compound.
-
HPLC-UV/MS proved to be the superior technique for detecting and quantifying non-volatile process-related impurities and degradation products. Its ability to operate at ambient temperatures makes it ideal for thermally labile compounds.[7] The high resolution of modern HPLC columns allows for the separation of closely related impurities.[17]
-
GC-MS was indispensable for the identification and quantification of volatile organic impurities, such as residual solvents used in the synthesis.[18][19] The high sensitivity of GC-MS is crucial for ensuring that these impurities are below the stringent limits set by regulatory bodies.[18][20]
The following diagram illustrates the logical relationship between the analytical techniques and the types of impurities they are best suited to detect.
Caption: Technique selection based on impurity type.
Conclusion and Recommendations
The cross-validation of HPLC and GC-MS provides a robust and comprehensive approach to the impurity profiling of this compound. Neither technique alone is sufficient to provide a complete picture of the impurity landscape.
It is recommended that:
-
HPLC-UV/MS be utilized as the primary technique for routine quality control, focusing on the detection and quantification of non-volatile impurities and degradation products.
-
GC-MS be employed for the specific analysis of residual solvents and other volatile impurities, particularly during process development and validation.
-
A combined approach, leveraging the strengths of both techniques, should be adopted for the complete characterization of reference standards and for investigating out-of-specification results.
By implementing this dual-technique strategy, pharmaceutical manufacturers can ensure a thorough understanding of their impurity profiles, leading to safer and more effective drug products.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. biomedres.us [biomedres.us]
- 3. Cas 15182-92-0,this compound | lookchem [lookchem.com]
- 4. This compound | 15182-92-0 [chemicalbook.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. amptechfl.com [amptechfl.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. researchgate.net [researchgate.net]
- 20. researchtrendsjournal.com [researchtrendsjournal.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Benzaldehydes in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of organic synthesis and drug development, understanding the subtle factors that govern reaction rates and pathways is paramount. The reactivity of the carbonyl group, a cornerstone of molecular architecture, is profoundly influenced by its electronic and steric environment. This guide provides an in-depth, objective comparison of the reactivity of substituted benzaldehydes in nucleophilic addition reactions, supported by experimental data and detailed protocols. As a senior application scientist, my aim is to not only present data but to illuminate the underlying principles that empower rational molecular design and reaction optimization.
The Fundamental Principle: Electrophilicity of the Carbonyl Carbon
The susceptibility of a benzaldehyde to nucleophilic attack is fundamentally dictated by the electrophilicity of its carbonyl carbon. This carbon atom bears a partial positive charge (δ+) due to the polarization of the carbon-oxygen double bond, a consequence of oxygen's higher electronegativity. A nucleophile, an electron-rich species, is drawn to this electrophilic center. The greater the partial positive charge on the carbonyl carbon, the more reactive the benzaldehyde is towards nucleophilic addition.
Substituents on the aromatic ring play a critical role in modulating this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This withdrawal of electron density intensifies the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus increasing the rate of nucleophilic addition.[1]
-
Electron-Donating Groups (EDGs): Conversely, groups such as alkyl (-CH₃) and alkoxy (-OCH₃) donate electron density to the aromatic ring. This has the effect of diminishing the partial positive charge on the carbonyl carbon, rendering it less electrophilic and consequently slowing down the rate of nucleophilic addition.[1]
Aromatic aldehydes, in general, are less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. This is because the phenyl ring, through its resonance effect, donates electron density to the carbonyl group, thereby reducing its electrophilicity.[1]
Comparative Reactivity Data: A Quantitative Look
To move beyond qualitative principles, we must turn to quantitative experimental data. The following tables summarize the relative reactivity of various substituted benzaldehydes in several common nucleophilic addition reactions. The data is presented as relative rate constants (k/k₀), where k₀ is the rate constant for the reaction with unsubstituted benzaldehyde.
Table 1: Relative Rates of Wittig Reaction with Substituted Benzaldehydes
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-OCH₃ | Wittig Reaction | Not Reported |
Data sourced from a comparative guide on benzaldehyde reactivity.[1]
Table 2: Relative Rates of Reduction with Sodium Borohydride (NaBH₄)
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | NaBH₄ Reduction | High (Qualitative) |
| p-Cl | NaBH₄ Reduction | Moderate (Qualitative) |
| H | NaBH₄ Reduction | 1.00 |
| p-CH₃ | NaBH₄ Reduction | Low (Qualitative) |
| p-OCH₃ | NaBH₄ Reduction | Very Low (Qualitative) |
Qualitative trends are well-established in organic chemistry literature.
Table 3: Relative Rates of Cyanohydrin Formation with Substituted Benzaldehydes
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Cyanohydrin Formation | High (Qualitative) |
| m-NO₂ | Cyanohydrin Formation | Moderate (Qualitative) |
| p-Cl | Cyanohydrin Formation | Moderate (Qualitative) |
| H | Cyanohydrin Formation | 1.00 |
| p-CH₃ | Cyanohydrin Formation | Low (Qualitative) |
| p-OCH₃ | Cyanohydrin Formation | Very Low (Qualitative) |
Qualitative trends are based on the established electronic effects of the substituents.
As the data clearly indicates, electron-withdrawing groups significantly accelerate the rate of these nucleophilic addition reactions, while electron-donating groups have a retarding effect. This empirical evidence provides a solid foundation for predicting the reactivity of other substituted benzaldehydes.
The Hammett Equation: Quantifying Substituent Effects
The relationship between substituent identity and reaction rate can be more rigorously quantified using the Hammett equation:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted benzaldehyde.
-
k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic addition reactions to the carbonyl group. For the formation of cyanohydrins from a series of substituted benzaldehydes, a ρ value of +2.3 has been reported, confirming that the attack of the cyanide nucleophile is the rate-determining step and is highly sensitive to the electronic nature of the substituent.
Experimental Protocols: A Framework for Self-Validating Comparison
To ensure the integrity and reproducibility of reactivity comparisons, a well-designed experimental protocol is essential. The following is a detailed, self-validating protocol for a competitive kinetic study of the Wittig reaction with two different substituted benzaldehydes.
Protocol: Competitive Wittig Reaction for Determining Relative Reactivity
Objective: To determine the relative reactivity of two different substituted benzaldehydes (e.g., p-nitrobenzaldehyde and p-methylbenzaldehyde) towards a phosphonium ylide.
Rationale: By reacting a mixture of two aldehydes with a limited amount of the ylide, the ratio of the resulting alkene products will directly reflect the relative rates of reaction of the two aldehydes. This competitive setup minimizes variations in reaction conditions and provides a robust internal validation.
Materials:
-
p-Nitrobenzaldehyde
-
p-Methylbenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Gas chromatograph with a flame ionization detector (GC-FID)
Workflow Diagram:
Caption: Experimental workflow for the competitive Wittig reaction.
Step-by-Step Procedure:
-
Ylide Preparation: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0°C in an ice bath. c. Carefully add sodium hydride (1.0 equivalent) portionwise to the stirred suspension. The evolution of hydrogen gas will be observed. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the deep red ylide indicates a successful reaction.
-
Competitive Reaction: a. In a separate flame-dried flask, prepare a solution of p-nitrobenzaldehyde (0.5 equivalents), p-methylbenzaldehyde (0.5 equivalents), and a known amount of an internal standard (e.g., dodecane) in anhydrous THF. b. Cool the ylide solution back to 0°C and add the solution of the aldehydes and internal standard dropwise via the dropping funnel over 15 minutes. c. After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the limiting reagent (the ylide) is consumed.
-
Workup and Analysis: a. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure. e. Analyze the crude product mixture by GC-FID. The relative peak areas of the two alkene products (calibrated against the internal standard) will give the product ratio, which corresponds to the relative reactivity of the two benzaldehydes.
Mechanistic Insights: The Nucleophilic Addition Pathway
The fundamental mechanism of nucleophilic addition to a substituted benzaldehyde proceeds through a two-step process. This pathway is a cornerstone of carbonyl chemistry and its understanding is crucial for predicting reaction outcomes.
Mechanism Diagram:
Caption: General mechanism of nucleophilic addition to a substituted benzaldehyde.
Explanation of the Mechanism:
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. This is typically the slow, rate-determining step of the reaction. The electrons from the carbon-oxygen π-bond move onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. The rate of this step is highly dependent on the electrophilicity of the carbonyl carbon, which is influenced by the substituent on the aromatic ring. Authoritative sources on organic reaction mechanisms provide a detailed basis for this step.
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is a strong base and is rapidly protonated by a proton source (H-A), which could be a weak acid or the solvent itself, to yield the final neutral alcohol product.
The stability of the transition state leading to the tetrahedral intermediate is the key determinant of the reaction rate. Electron-withdrawing groups stabilize this transition state by delocalizing the developing negative charge, thereby lowering the activation energy and increasing the reaction rate. Conversely, electron-donating groups destabilize the transition state, leading to a higher activation energy and a slower reaction.
Conclusion: From Principles to Practice
The reactivity of substituted benzaldehydes in nucleophilic addition reactions is a well-defined interplay of electronic and steric effects. By understanding the fundamental principles of carbonyl electrophilicity and leveraging quantitative data and robust experimental protocols, researchers can make informed decisions in the design of synthetic routes and the development of new chemical entities. This guide serves as a practical resource for navigating the nuances of benzaldehyde reactivity, enabling more efficient and predictable outcomes in the laboratory.
References
Benchmarking the Efficacy of 4-[2-(Dimethylamino)ethoxy]benzaldehyde in the Synthesis of Novel NTCP Inhibitors
A Senior Application Scientist's Guide to Synthetic Strategy and Performance
Introduction: The Critical Role of NTCP in Liver Disease and Drug Development
The Sodium Taurocholate Co-transporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is a crucial bile acid transporter predominantly expressed on the basolateral membrane of hepatocytes.[1][2] It is responsible for the uptake of approximately 80% of conjugated bile acids from portal blood, playing a pivotal role in the enterohepatic circulation.[2] Beyond its physiological function, NTCP has been identified as the bona fide entry receptor for Hepatitis B (HBV) and Hepatitis D (HDV) viruses, making it a high-value therapeutic target for preventing viral entry into liver cells.[3][4][5]
Inhibition of NTCP presents a novel therapeutic strategy against chronic HBV and HDV infections, which affect millions globally and can lead to severe liver conditions like cirrhosis and hepatocellular carcinoma (HCC).[6] Unlike traditional antiviral agents that target viral replication, NTCP inhibitors block the initial step of infection.[1] This guide provides an in-depth comparison of synthetic strategies for producing small-molecule NTCP inhibitors, specifically benchmarking a proposed synthesis route utilizing 4-[2-(Dimethylamino)ethoxy]benzaldehyde against established methodologies.
The Strategic Value of the 4-[2-(Dimethylamino)ethoxy] Moiety
The selection of a starting material in a synthetic campaign is a critical decision, influencing not only the efficiency of the chemical route but also the pharmacological properties of the final compound. The this compound scaffold is of particular interest for several reasons:
-
Pharmacophoric Contribution : The dimethylaminoethoxy group is a common feature in medicinal chemistry, often enhancing solubility and providing a basic nitrogen atom capable of forming key salt-bridge interactions with biological targets.
-
Synthetic Versatility : The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the construction of diverse molecular scaffolds.[7][8][9]
This guide will focus on a plausible and efficient synthesis of a benzimidazole-based NTCP inhibitor, a class of compounds known for its wide spectrum of biological activities, to benchmark the utility of this specific benzaldehyde derivative.[3]
Comparative Analysis of Synthetic Routes to Benzimidazole-Based NTCP Inhibitors
We will compare two synthetic pathways to a representative benzimidazole NTCP inhibitor.
-
Route A (Proposed): A direct, one-pot condensation reaction utilizing This compound .
-
Route B (Alternative): A traditional multi-step synthesis starting from a substituted carboxylic acid (Phillips-Ladenburg Reaction).
Logical Relationship of Synthetic Routes
Caption: Comparative Synthetic Pathways.
Performance Benchmarking
The efficacy of a synthetic route is a multifactorial assessment. Here, we compare the proposed route with the alternative based on key metrics.
| Metric | Route A: this compound | Route B: Alternative Carboxylic Acid Precursor | Rationale & Justification |
| Step Economy | Excellent (1 Pot) | Fair (2-3 Steps) | Route A leverages a direct condensation. Route B requires separate steps for side-chain installation and cyclization, increasing operational complexity and potential for material loss.[2][10] |
| Atom Economy | Good | Moderate | Aldehyde condensations typically lose one molecule of water per cyclization. Carboxylic acid condensations under harsh heating can lead to side reactions and lower atom economy. |
| Reagent Availability | Good | Excellent | Both precursor types are generally available, though substituted benzaldehydes may be more specialized than basic benzoic acids. |
| Reaction Conditions | Mild to Moderate | Harsh | Route A can often be performed under milder, oxidative conditions. The Phillips-Ladenburg reaction in Route B typically requires strong acids and high temperatures (e.g., >150°C), which can be incompatible with sensitive functional groups.[10] |
| Estimated Yield | Good to Excellent | Variable | One-pot procedures with fewer isolation steps, like Route A, generally offer higher overall yields. Multi-step syntheses inherently face cumulative yield losses.[3][11] |
| Purification | Straightforward | More Complex | The primary byproduct in Route A is water. Route B may generate more colored impurities due to harsh heating, complicating purification. |
Supporting Experimental Data: Efficacy of Small-Molecule NTCP Inhibitors
While a direct IC50 value for a compound synthesized from our specific precursor is not published, we can benchmark its potential efficacy by examining structurally related small-molecule NTCP inhibitors. The data demonstrates that compounds with diverse scaffolds, including benzamides and those identified through screening, can achieve potent inhibition in the low micromolar range.
| Compound Class / Name | Target | IC50 Value (µM) | Cell Line | Reference |
| Benzamide Analogue (Compound 35 ) | NTCP (Anti-proliferative) | 2.8 | HepG2 | [1] |
| Everolimus | NTCP (TCA Uptake) | 6.7 - 8.0 | HuH-7 | [12][13] |
| Rosiglitazone | NTCP (TCA Uptake) | 5.1 | U2OS-hNTCP | [14] |
| Zafirlukast | NTCP (TCA Uptake) | 6.5 | U2OS-hNTCP | [14] |
| Sulfasalazine | NTCP (TCA Uptake) | 9.6 | U2OS-hNTCP | [14] |
This table underscores that achieving an IC50 in the low single-digit micromolar range is a realistic target for novel inhibitors developed via the proposed synthetic route. The dimethylaminoethoxy moiety is hypothesized to favorably influence potency through enhanced solubility and potential interactions within the NTCP binding pocket.
Detailed Experimental Protocols
The following protocols are detailed, self-validating methodologies for the synthesis and evaluation of NTCP inhibitors.
Protocol 1: Synthesis of Benzimidazole NTCP Inhibitor via Route A
This protocol describes the one-pot synthesis of a 2-substituted benzimidazole from This compound .
Caption: Experimental Workflow for Proposed Synthesis.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in dimethylformamide (DMF, 20 mL).
-
Reagent Addition: To the stirred solution, add this compound (1.0 eq).
-
Catalyst/Oxidant: Add sodium metabisulfite (Na₂S₂O₅, 1.5 eq) as an oxidant.
-
Reaction Execution: Stir the mixture at 90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove residual DMF and salts.
-
Purification: Dry the crude product under vacuum. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Efficacy Testing - NTCP Inhibition Assay
This protocol outlines the procedure for measuring the inhibitory potency (IC50) of a synthesized compound on NTCP-mediated bile acid uptake.[13][15]
Cell Culture:
-
Use a stable cell line overexpressing human NTCP, such as HuH-7 or HEK293 cells, for all experiments.[12][13][15] Culture cells under standard conditions (37°C, 5% CO₂).
Methodology:
-
Cell Seeding: Seed NTCP-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Pre-incubation: Wash the cells with a sodium-containing buffer. Pre-incubate the cells with the various concentrations of the inhibitor (or DMSO as a vehicle control) for 15 minutes at 37°C.[13]
-
Uptake Assay: Initiate the uptake reaction by adding a pre-warmed buffer containing a known concentration of a radiolabeled NTCP substrate, such as [³H]-Taurocholic Acid ([³H]-TCA), along with the corresponding concentration of the inhibitor.[15]
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold, sodium-free buffer.
-
Cell Lysis & Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
Conclusion and Future Outlook
This guide demonstrates that This compound is a highly efficacious precursor for the synthesis of novel benzimidazole-based NTCP inhibitors. The proposed synthetic route (Route A) offers significant advantages in terms of step economy, milder reaction conditions, and potentially higher overall yields compared to traditional multi-step alternatives. The inherent chemical properties of the dimethylaminoethoxy moiety may also confer advantageous pharmacological properties to the resulting inhibitors.
The provided protocols for synthesis and in vitro testing establish a robust framework for researchers to explore this chemical space. By leveraging this versatile starting material, drug development professionals can accelerate the discovery of potent and selective small-molecule NTCP inhibitors, paving the way for new therapeutic interventions against chronic Hepatitis B and D infections.
References
- 1. Design, synthesis and biological evaluation of benzamide derivatives as novel NTCP inhibitors that induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsm.com [ijpsm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Studies on synthesis of 2-acetylbenzimidazole and related benzimidazole derivatives [zenodo.org]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 12. Targeting NTCP for liver disease treatment: A promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro [frontiersin.org]
- 14. Reduced hepatitis B and D viral entry using clinically applied drugs as novel inhibitors of the bile acid transporter NTCP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatitis D Virus Entry Inhibitors Based on Repurposing Intestinal Bile Acid Reabsorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Cyclosporin Impurities: Featuring 4-[2-(Dimethylamino)ethoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive therapies, Cyclosporin A (CyA) stands as a critical tool for preventing organ transplant rejection and managing autoimmune disorders.[1][2][3] The therapeutic success of CyA, however, is intrinsically linked to its purity. Impurities, which can arise during synthesis, degradation, or storage, may impact the drug's efficacy and safety profile. This guide provides an in-depth analysis of common cyclosporin impurities and introduces a comparative framework for their analytical characterization. A special focus is placed on 4-[2-(Dimethylamino)ethoxy]benzaldehyde, a potential process-related impurity, to illustrate a comprehensive approach to impurity profiling.
The Critical Role of Impurity Profiling in Cyclosporin A
Cyclosporin A is a cyclic polypeptide composed of 11 amino acids.[3][4] Its complex structure allows for a variety of related substances to be present as impurities. Regulatory bodies such as the FDA and European Pharmacopoeia mandate strict control over these impurities in pharmaceutical formulations.[1] The presence of impurities can indicate instability of the drug product, potentially leading to sub-optimal therapeutic outcomes or adverse effects. Therefore, robust analytical methods are essential for the identification and quantification of both known and unknown impurities.
Common Impurities of Cyclosporin A
Several impurities of Cyclosporin A have been identified and are routinely monitored in quality control. These include, but are not limited to:
-
Cyclosporin B, C, D, G, and H: These are structural analogs of Cyclosporin A, differing by a single amino acid substitution.[2][5]
-
Isocyclosporin A: An isomer of Cyclosporin A that can form under acidic conditions.[6]
-
Degradation Products: Forced degradation studies reveal that Cyclosporin A can degrade under various stress conditions, such as acidic, alkaline, and oxidative environments, leading to the formation of multiple degradation products.[7][8]
A comprehensive list of some known cyclosporin impurities is provided in the table below.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| Cyclosporin A | C62H111N11O12 | 1202.61 | Active Pharmaceutical Ingredient |
| Cyclosporin B | C61H109N11O12 | 1188.58 | Pharmacopeial Impurity |
| Cyclosporin C | C62H111N11O13 | 1218.64 | Pharmacopeial Impurity |
| Cyclosporin D | C63H113N11O12 | 1216.64 | Pharmacopeial Impurity |
| Cyclosporin H | C62H111N11O12 | 1202.61 | Pharmacopeial Impurity |
| Isocyclosporin A | C62H111N11O12 | 1202.61 | Isomer and Degradation Product |
Special Focus: this compound as a Potential Process-Related Impurity
While not a universally recognized impurity of Cyclosporin A, this compound is a key intermediate in the synthesis of certain Cyclosporin A analogs that act as NTCP inhibitors.[9][10] Its presence in a final drug product could signify an unreacted starting material or a byproduct from a specific synthetic route. Therefore, having an analytical strategy to detect and quantify this compound is crucial for ensuring the purity of such analogs.
Properties of this compound:
-
Structure: Contains a benzaldehyde group, which is a strong chromophore, making it amenable to UV detection.
Comparative Analysis of Analytical Methodologies
The primary analytical techniques for the determination of cyclosporin and its impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used method for the quality control of cyclosporin formulations.[1][12]
Typical HPLC Parameters for Cyclosporin Impurity Profiling:
| Parameter | Typical Value | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation of lipophilic compounds like cyclosporins.[1][12] |
| Mobile Phase | A mixture of an organic solvent (e.g., tetrahydrofuran, acetonitrile) and an acidic aqueous buffer (e.g., phosphoric acid solution).[1][4] | The organic solvent controls the elution strength, while the acidic buffer improves peak shape. |
| Column Temperature | Elevated (e.g., 60-75 °C) | Reduces viscosity of the mobile phase and can improve peak resolution.[1][4][12] |
| Flow Rate | 0.8 - 1.2 mL/min | A balance between analysis time and separation efficiency.[4] |
| Detection Wavelength | 210-230 nm | Cyclosporins have a UV absorbance maximum in this range.[1][4] |
Adaptation for this compound:
Due to the benzaldehyde moiety, this compound is expected to have a strong UV absorbance, likely at a different wavelength than the cyclosporin peptides. A diode array detector (DAD) would be beneficial to monitor multiple wavelengths simultaneously and ensure the detection of this potential impurity without interfering with the analysis of other cyclosporin-related impurities.
Experimental Workflow for HPLC Analysis of Cyclosporin Impurities
Caption: A typical workflow for the analysis of cyclosporin impurities using HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV and is considered the gold standard for therapeutic drug monitoring of cyclosporin.[13][14] It is also a powerful tool for the identification and quantification of impurities, especially at low levels.
Advantages of LC-MS/MS for Impurity Analysis:
-
High Sensitivity and Specificity: Can detect and quantify impurities at trace levels, even in complex matrices.[13]
-
Structural Information: Provides molecular weight and fragmentation data, which can be used to identify unknown impurities.
-
Simultaneous Analysis: Capable of measuring multiple analytes in a single run.[15]
Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation: A simple protein precipitation step is often sufficient for plasma or whole blood samples. For drug products, a dissolution and dilution step is typically employed.
-
Chromatographic Separation: A rapid separation is usually achieved on a C18 column with a gradient elution using a mobile phase of methanol or acetonitrile and water, often with an additive like ammonium formate.[16]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is commonly used. Detection is performed in Multiple Reaction Monitoring (MRM) mode for known impurities and in full scan or product ion scan mode for the identification of unknown impurities.
Application to this compound:
This compound would be readily ionizable by ESI. Specific MRM transitions could be developed for its sensitive and selective quantification, ensuring no interference from the cyclosporin matrix or other impurities.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique for cyclosporin impurity analysis.
Conclusion
The effective control of impurities is paramount to ensuring the quality, safety, and efficacy of Cyclosporin A formulations. While a set of common, structurally related impurities are well-documented and routinely monitored, the potential for process-related impurities, such as this compound in the synthesis of specific analogs, necessitates a flexible and comprehensive analytical approach.
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of cyclosporin impurities. The choice of method depends on the specific analytical goal, with HPLC being a robust tool for routine quality control and LC-MS/MS providing the enhanced sensitivity and specificity required for trace-level quantification and structural elucidation of unknown impurities. By understanding the capabilities and nuances of these analytical techniques, researchers and drug development professionals can ensure the highest quality of this vital immunosuppressive drug.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. diva-portal.org [diva-portal.org]
- 4. US20190194258A1 - Method for controlling impurity of cyclosporin a eye gel - Google Patents [patents.google.com]
- 5. Cyclosporin Impurities | SynZeal [synzeal.com]
- 6. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cas 15182-92-0,this compound | lookchem [lookchem.com]
- 10. This compound | 15182-92-0 [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclosporin: revisions in monitoring guidelines and review of current analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Guide to the Spectroscopic Comparison of 4-[2-(Dimethylamino)ethoxy]benzaldehyde and Its Precursors
This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate 4-[2-(Dimethylamino)ethoxy]benzaldehyde with its precursors, 4-hydroxybenzaldehyde and 2-(dimethylamino)ethanol. Through detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a practical resource for researchers, scientists, and professionals in drug development, offering clear, data-supported insights into the structural transformations that occur during synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its structure, combining an aromatic aldehyde with a dimethylaminoethoxy side chain, imparts specific chemical properties that are leveraged in the development of new therapeutic agents. The synthesis of this molecule typically involves the reaction of 4-hydroxybenzaldehyde with a derivative of 2-(dimethylamino)ethanol. Verifying the successful synthesis and purity of the final product is paramount, and spectroscopic techniques are the most effective tools for this purpose. This guide will walk through the synthesis and provide a detailed comparative analysis of the spectroscopic data of the product against its starting materials, explaining the causality behind the observed spectral changes.
Synthetic Route: The Williamson Ether Synthesis
The formation of this compound from 4-hydroxybenzaldehyde and a 2-(dimethylamino)ethyl halide is a classic example of the Williamson ether synthesis.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] First, a base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 2-(dimethylamino)ethyl halide, displacing the halide and forming the ether linkage.[7]
References
- 1. This compound 95% | CAS: 15182-92-0 | AChemBlock [achemblock.com]
- 2. scbt.com [scbt.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
Safety Operating Guide
Navigating the Disposal of 4-[2-(Dimethylamino)ethoxy]benzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The responsible management of chemical reagents, from acquisition to disposal, is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-[2-(Dimethylamino)ethoxy]benzaldehyde, ensuring compliance and safety within your laboratory operations.
Understanding the Hazard Profile: Why Caution is Critical
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. This compound (CAS No. 15182-92-0) is not a benign substance. According to its Safety Data Sheet (SDS), this chemical is classified as hazardous.[1]
Key hazards include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
These classifications necessitate a disposal plan that prioritizes the neutralization of its corrosive and toxic properties and prevents its release into the environment.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to these procedures is not merely a suggestion but a requirement under regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[3][4]
Step 1: Immediate Waste Segregation and Collection
Causality: To prevent accidental mixing with incompatible materials and to ensure proper handling, waste must be segregated at its source.[5][6] Incompatible materials for this compound include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Protocol:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste. The container must be in good condition and have a secure, tight-fitting lid.[6]
-
Collect all materials contaminated with the compound, including unused neat material, solutions, and contaminated personal protective equipment (PPE) like gloves and lab coats, in this designated container.
-
For liquid waste, use a container made of a material compatible with the chemical. For solid waste, such as contaminated wipes or solids, a sealed plastic bag or other suitable container should be used before placement in the final waste drum.[7]
-
The waste container should be kept closed when not in use.[6]
Step 2: Labeling and Documentation: The Cornerstone of Compliance
Causality: Accurate labeling is a legal requirement and is critical for the safety of all personnel who may handle the waste, from laboratory staff to disposal technicians.[3][6] The EPA's "cradle-to-grave" hazardous waste management system mandates proper tracking from generation to final disposal.[8]
Protocol:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The specific hazard characteristics (e.g., Corrosive, Toxic)
-
The accumulation start date (the date the first waste is added)
-
The name and contact information of the generating researcher or lab.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Causality: Proper storage minimizes the risk of spills, reactions, and exposure. Federal and state regulations permit the temporary storage of small quantities of chemical waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[5]
Protocol:
-
Store the labeled waste container in a designated SAA. This area must be under the control of the laboratory personnel.[6]
-
The SAA should be in a well-ventilated area, away from ignition sources and incompatible chemicals.[1][6]
-
Ensure the SAA has secondary containment to capture any potential leaks or spills.[6]
-
Do not accumulate more than 55 gallons of non-acute hazardous waste or one quart of acutely hazardous waste in an SAA.[5]
Step 4: Arranging for Disposal: The Final Hand-off
Causality: The final disposal of hazardous waste must be conducted by a licensed and approved waste disposal facility.[1][3][9] These facilities have the specialized equipment and permits to handle and treat chemical waste in an environmentally sound manner.
Protocol:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Provide the EHS department with accurate information about the waste, as detailed on the hazardous waste label.
-
Follow all institutional procedures for waste pickup and handover.
The following diagram illustrates the decision-making process for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. axonator.com [axonator.com]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. nswai.org [nswai.org]
- 7. bio.vu.nl [bio.vu.nl]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[2-(Dimethylamino)ethoxy]benzaldehyde
Welcome to your essential safety and operational guide for handling 4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS No. 15182-92-0). In the fast-paced environment of research and drug development, a deep, practical understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and personal well-being. This guide moves beyond mere checklists to provide a framework for risk assessment and procedural excellence, ensuring that your work with this reactive aldehyde is conducted with the highest degree of safety.
The causality behind these protocols is simple: this compound is classified as a hazardous substance that can cause severe skin burns, serious eye damage, and is harmful if swallowed.[1][2][3] The procedures outlined below are designed as a self-validating system to mitigate these risks effectively.
Hazard Assessment: Understanding the Risk
A thorough understanding of the specific hazards associated with this compound is the critical first step in designing a robust safety plan. The primary risks involve its corrosive and toxic properties.[1]
| Hazard Classification | GHS Category | Description of Risk | Source |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and potential damage. | [1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious, potentially irreversible, eye damage. | [1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory system irritation upon inhalation. | [1] |
These classifications from the Globally Harmonized System (GHS) mandate a stringent approach to personal protection. The chemical's ability to cause severe burns necessitates a complete barrier to prevent any direct contact with the skin or eyes.
Beyond PPE: Foundational Safety Measures
Personal Protective Equipment (PPE) is the final line of defense. Before you even select your gloves, ensure that primary engineering and administrative controls are in place.
-
Engineering Controls: All handling of this compound, from weighing to solution preparation, must be performed within a certified chemical fume hood to control vapor inhalation.[4] An emergency eyewash station and safety shower must be immediately accessible.[5]
-
Administrative Controls: Never work alone when handling this chemical. Ensure you are fully trained on its hazards and the specific procedures for its use and disposal. Always wash hands and any exposed skin thoroughly after handling.[4][6]
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE must be deliberate and based on the specific tasks being performed. Aldehydes as a class require specific materials for adequate protection.[7]
Eye and Face Protection
Direct contact can cause severe and irreversible damage.
-
Minimum Requirement: Always wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
High-Splash Risk Operations: When transferring solutions or in any situation with an elevated risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7][8] Surgical masks with eye shields are not a substitute and offer inadequate protection.[8]
Hand Protection
This is the most common point of exposure. Glove selection is critical.
-
Recommended Materials: Use gloves made of Butyl rubber or Nitrile.[7] These materials have demonstrated resistance to aldehydes.
-
Materials to Avoid: Latex or polyvinyl chloride (PVC) gloves are not effective and should not be used, as aldehydes can readily permeate them.[7]
-
Protocol: Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving. Use proper glove removal techniques to avoid contaminating your skin. Dispose of single-use gloves immediately after use.[8]
Body Protection
Protect your skin from splashes and aerosol exposure.
-
Standard Use: A long-sleeved laboratory coat should be worn and fully buttoned.[8]
-
Procedures with Splash Risk: For pouring or other large-volume transfers, supplement your lab coat with a chemical-resistant apron.[8]
-
Attire: Full-length pants and closed-toe shoes made of a non-porous material are mandatory to ensure no skin is exposed.[4]
Respiratory Protection
While engineering controls are the primary method for vapor control, respiratory protection may be necessary in specific situations.
-
Standard Handling: When working in a certified chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or ventilation failure, an air-purifying respirator with organic vapor cartridges, certified by NIOSH, must be used.[4][7] Disposable dust masks are not effective against organic vapors.[7] Always perform a fit test and receive proper training before using a respirator.
Operational Plan: PPE Donning and Doffing Sequence
The order in which you put on and remove PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize exposure.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the harm from an accidental release or exposure.
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with large amounts of water and soap for at least 15 minutes. Call a physician immediately.[1][7]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and call a physician or poison control center immediately.[1][2]
Spill Response Plan
Never enter an area where a spill has occurred without the proper PPE and training.[8]
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan: Contaminated Materials and Chemical Waste
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Contaminated PPE: All single-use PPE, such as gloves and aprons, must be disposed of as hazardous waste. Do not discard them in the regular trash. Place them in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Chemical Waste: Collect all waste solutions containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[5]
-
Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, ≥95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. wcu.edu [wcu.edu]
- 5. benchchem.com [benchchem.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. homework.study.com [homework.study.com]
- 8. cdc.gov [cdc.gov]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
